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  • Product: 3-Ethyl-2-methyl-1,8-naphthyridine
  • CAS: 58309-24-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-Ethyl-2-methyl-1,8-naphthyridine

Foreword In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. The 1,8-naphthyridine scaffold, in particular, serves as a privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. The 1,8-naphthyridine scaffold, in particular, serves as a privileged structure, forming the core of numerous compounds with significant biological and photophysical properties.[1] The precise elucidation of the structure of its derivatives is the foundational step upon which all subsequent research is built. This guide provides an in-depth, multi-platform spectroscopic characterization of a key derivative, 3-ethyl-2-methyl-1,8-naphthyridine (C₁₁H₁₂N₂).

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for structural confirmation. We will explore the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Optical Spectroscopy (UV-Vis and Fluorescence), demonstrating how these techniques provide complementary and confirmatory data. The protocols herein are designed to be self-validating, ensuring that the data obtained is both accurate and reproducible.

Molecular Structure and its Spectroscopic Implications

The subject of our analysis is 3-ethyl-2-methyl-1,8-naphthyridine, a molecule with a molecular weight of 172.23 g/mol .[2] Its structure, a bicyclic aromatic system with alkyl substituents, dictates the spectroscopic signature we expect to observe. The two nitrogen atoms at positions 1 and 8 significantly influence the electronic environment of the rings, creating a distinct pattern of electron-rich and electron-deficient regions. This electronic architecture is the primary determinant of the chemical shifts in NMR, the fragmentation patterns in MS, and the electronic transitions in UV-Vis spectroscopy.

G M [C₁₁H₁₂N₂]⁺˙ m/z = 172 (Molecular Ion) F1 [C₁₀H₉N₂]⁺ m/z = 157 M->F1 - •CH₃ F2 [C₉H₇N₂]⁺ m/z = 143 M->F2 - •C₂H₅

Figure 2: Predicted primary fragmentation pathway for 3-ethyl-2-methyl-1,8-naphthyridine in EI-MS.

Optical Spectroscopy: Electronic Transitions

UV-Vis Absorption

The conjugated π-system of the 1,8-naphthyridine core gives rise to characteristic ultraviolet (UV) absorption bands. These correspond to π → π* electronic transitions. [3]Based on related structures, 3-ethyl-2-methyl-1,8-naphthyridine is expected to exhibit strong absorption maxima in the UV-A range (approximately 300-340 nm). The alkyl substituents typically cause a small bathochromic (red) shift compared to the unsubstituted parent compound.

Fluorescence Spectroscopy

Many 1,8-naphthyridine derivatives are known to be fluorescent, a property valuable in applications such as biological probes and materials science. [4][5][6]Upon excitation at its absorption maximum, the molecule is expected to emit light at a longer wavelength (a Stokes shift), likely in the violet-blue region of the visible spectrum (approximately 350-450 nm). The exact emission wavelength and quantum yield are highly sensitive to the solvent environment.

Integrated Spectroscopic Workflow: A Unified Conclusion

No single technique provides the complete picture. True structural verification comes from the synthesis of all spectroscopic data. The workflow below illustrates how these complementary techniques lead to an unambiguous structural assignment.

G cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Confirmation NMR ¹H & ¹³C NMR NMR_Data Connectivity Chemical Environment NMR->NMR_Data MS Mass Spectrometry MS_Data Molecular Weight Key Fragments MS->MS_Data OPT UV-Vis & Fluorescence OPT_Data Conjugated System Photophysics OPT->OPT_Data Final Confirmed Structure of 3-ethyl-2-methyl-1,8-naphthyridine NMR_Data->Final Confirms C-H framework and substituent positions MS_Data->Final Confirms MW = 172.23 and alkyl substituents OPT_Data->Final Confirms aromatic core

Figure 3: Workflow for integrated spectroscopic analysis.

Experimental Protocols

The following protocols represent standard operating procedures for the acquisition of high-quality spectroscopic data for this class of compound.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 3-ethyl-2-methyl-1,8-naphthyridine and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans.

    • Set a spectral width of 12-16 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire 1024-4096 scans using proton decoupling.

    • Set a spectral width of 220-240 ppm.

    • Use a relaxation delay of 2 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. [7]

GC-MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a 10-100 µg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). [8] * Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 250 °C, splitless injection mode.

    • Oven Program: Hold at 60 °C for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Extract and analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or cyclohexane) at ~1 mg/mL. Create a dilute solution (~1-10 µg/mL) from the stock solution in the same solvent.

  • UV-Vis Acquisition:

    • Use a 1 cm path length quartz cuvette.

    • Use the pure solvent as a blank to record a baseline.

    • Scan the sample from 200 to 600 nm.

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

  • Fluorescence Acquisition:

    • Use a 1 cm path length quartz fluorescence cuvette.

    • Set the excitation wavelength to the λₘₐₓ determined from the UV-Vis spectrum.

    • Scan the emission spectrum from a wavelength ~10 nm above the excitation wavelength to 700 nm.

    • Identify the wavelength of maximum emission.

Sources

Exploratory

Pharmacological Potential of 1,8-Naphthyridine Derivatives: A Comprehensive Technical Guide

Executive Summary The 1,8-naphthyridine scaffold—a bicyclic nitrogenous heterocycle—represents a privileged pharmacophore in modern drug discovery. Originally popularized by the clinical success of nalidixic acid, this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-naphthyridine scaffold—a bicyclic nitrogenous heterocycle—represents a privileged pharmacophore in modern drug discovery. Originally popularized by the clinical success of nalidixic acid, this scaffold has evolved far beyond its classical role as an antibacterial agent. Today, it serves as a highly tunable platform for developing anticancer, antiviral, and anti-inflammatory therapeutics. As a Senior Application Scientist, I have observed that the true pharmacological potential of 1,8-naphthyridines lies in their precise spatial geometry and electronic properties, which enable robust, targeted interactions with critical metalloenzymes.

This technical guide dissects the mechanistic foundations, quantitative pharmacological data, and self-validating experimental protocols required to successfully synthesize and evaluate 1,8-naphthyridine derivatives.

Mechanistic Foundations: The Causality of Scaffold Design

Why does the 1,8-naphthyridine core exhibit such broad-spectrum biological activity? The causality is rooted in its molecular geometry. The strategic placement of nitrogen atoms at the 1 and 8 positions creates a potent bidentate chelating pocket, particularly when paired with a C3-carboxylic acid or C4-ketone group.

  • Antimicrobial Action : In prokaryotes, this chelation motif strongly binds to the Mg²⁺ ion embedded within the DNA Gyrase and Topoisomerase IV complexes. By bridging the enzyme to the cleaved DNA strand, the drug stabilizes the cleavage complex, preventing DNA ligation and inducing lethal double-strand breaks ([1]).

  • Anticancer Action : In eukaryotic cells, substituted 1,8-naphthyridines act as Topoisomerase II poisons or direct DNA intercalating agents. The planar nature of the fused bicyclic ring allows it to slip seamlessly between DNA base pairs, while peripheral substitutions dictate target selectivity and cellular permeability ([2]).

Mechanism A 1,8-Naphthyridine Core B Mg2+ Ion Chelation A->B N1/C3-COOH binding C DNA Gyrase / Topo IV B->C Enzyme-DNA bridging D Cleavage Complex Stabilization C->D Ligation inhibition E Double-Strand DNA Breaks D->E Accumulation of breaks F Cell Death / Apoptosis E->F Lethal cellular pathway

Mechanism of 1,8-naphthyridine-mediated topoisomerase inhibition and cell death.

Quantitative Pharmacological Landscape

To guide lead optimization, we must benchmark synthesized derivatives against established cell lines and bacterial strains. Table 1 synthesizes critical IC₅₀ and MIC metrics from recent high-throughput screening campaigns, demonstrating the scaffold's versatility across therapeutic areas.

Table 1: Pharmacological Activity of Key 1,8-Naphthyridine Derivatives

Compound ClassTarget Cell Line / StrainActivity MetricReference
Halogen-substituted 1,8-naphthyridine-3-carboxamideMIAPaCa (Pancreatic Cancer)IC₅₀: 0.41 µM[3]
Halogen-substituted 1,8-naphthyridine-3-carboxamideK-562 (Leukemia)IC₅₀: 0.77 µM[3]
Unsubstituted 1,8-naphthyridine-C-3'-heteroarylSW620 (Colon Cancer)IC₅₀: 1.4 µM[3]
Morpholino 1,8-naphthyridine derivativeMycobacterium tuberculosis H37RvMIC: 0.25 µg/mL[4]
Aminomethyl 1,8-naphthyridine analogEukaryotic Topoisomerase IICC₅₀: 4.0 µg/mL[2]

Synthetic Methodology: A Self-Validating Workflow

A protocol is only as reliable as its internal validation mechanisms. For the synthesis of 1,8-naphthyridines, the Friedländer condensation remains the gold standard due to its thermodynamic control over the annulation process. However, traditional acid/base catalysts often yield complex, difficult-to-separate side products.

Causality of Protocol Choice : We utilize an Ionic Liquid (IL) catalyzed approach. The IL acts as both a highly basic catalyst and a green solvent, driving the annulation of 2-amino-3-pyridinecarboxaldehyde with acyclic or cyclic ketones to completion while suppressing side-reactions ([5]).

Protocol P1 Precursors: 2-amino-3-pyridinecarboxaldehyde P2 Friedländer Condensation Catalyst: [Bmmim][Im] P1->P2 80°C, 24h P3 Orthogonal Validation (1H/13C NMR, HRMS) P2->P3 Yield > 80% P4 In Vitro Assays (MIC & MTT) P3->P4 Purity > 95% P5 Lead Optimization P4->P5 IC50 < 1µM

Self-validating synthetic and biological evaluation workflow for naphthyridines.

Experimental Protocols

Protocol A: IL-Catalyzed Friedländer Synthesis

Objective : Synthesize 2,3-disubstituted 1,8-naphthyridines with >95% purity to ensure downstream biological data is not skewed by synthetic impurities.

  • Reaction Setup : In a 25 mL round-bottom flask, combine 2-amino-3-pyridinecarboxaldehyde (1.0 eq) and the target ketone (1.2 eq).

  • Catalysis : Add 5 mL of the ionic liquid 1-butyl-3-methylimidazolium imidazolide ([Bmmim][Im]). Rationale: The imidazolide anion provides the specific basicity required to initiate the aldol-type condensation efficiently[5].

  • Annulation : Stir the mixture at 80°C for 24 hours under an inert N₂ atmosphere to prevent oxidative degradation.

  • Isolation : Cool the mixture to room temperature and extract with ethyl acetate (3 × 15 mL). The IL phase remains intact and can be recycled for subsequent batches.

  • Orthogonal Validation (Critical Checkpoint) : Purify the organic layer via silica gel column chromatography. Confirm the molecular structure using ¹H NMR (validating the characteristic downfield shift of the naphthyridine core protons at δ 8.0–9.0 ppm) and HRMS. System Rule: Do not proceed to biological assays if structural purity is <95%.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective : Determine the IC₅₀ of the synthesized derivatives against target cancer cell lines.

  • Cell Seeding : Seed target cancer cells (e.g., MIAPaCa or K-562) in a 96-well microtiter plate at a density of 5,000 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours to allow for cell attachment and exponential growth[3].

  • Compound Treatment : Dilute the verified 1,8-naphthyridine derivative in DMSO. Rationale: Ensure the final DMSO concentration in the culture medium remains strictly <0.5% (v/v) to prevent solvent-induced cytotoxicity from masking the drug's true effect. Apply a concentration gradient ranging from 0.01 µM to 100 µM.

  • Incubation & Staining : Incubate the treated cells for 72 hours. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3 hours. Rationale: Viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals via active mitochondrial reductases, serving as a direct proxy for cell viability.

  • Quantification : Carefully aspirate the media and dissolve the formazan crystals in 100 µL of pure DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: PubMed URL:[Link]

  • A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone Source: PubMed Central (PMC) URL:[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives Source: PubMed Central (PMC) URL:[Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition Source: ACS Omega URL:[Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues Source: PubMed Central (PMC) URL:[Link]

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of 3-Ethyl-2-methyl-1,8-naphthyridine: A Technical Guide

Structural Causality & Chemical Foundation The development of heterocyclic compounds into viable therapeutic agents requires a rigorous understanding of their thermodynamic behavior. 3-Ethyl-2-methyl-1,8-naphthyridine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Causality & Chemical Foundation

The development of heterocyclic compounds into viable therapeutic agents requires a rigorous understanding of their thermodynamic behavior. 3-Ethyl-2-methyl-1,8-naphthyridine (CAS: 58309-24-3) is a bicyclic aromatic compound characterized by two nitrogen atoms at the 1 and 8 positions of the ring system. This specific scaffold is highly valued in medicinal chemistry, serving as a critical building block for synthesizing agents with potent anticancer, antimicrobial, and antitubercular activities[1].

The causality behind the molecule's broad utility lies in its electronic distribution. The 1,8-naphthyridine core acts as a bidentate ligand and a strong hydrogen-bond acceptor. The addition of the 3-ethyl and 2-methyl groups introduces steric hindrance and lipophilicity, which directly dictate the molecule's crystal lattice packing (solid-state stability) and its desolvation penalty upon entering a biological target's binding pocket. Understanding the thermodynamic stability of this compound is not merely an analytical exercise; it is the fundamental predictor of its shelf-life, polymorphic behavior, and ultimate pharmacokinetic viability[2].

Core Thermodynamic Principles in Naphthyridine Development

Thermodynamic stability in drug development is governed by the Gibbs free energy equation: ΔG=ΔH−TΔS .

For 3-ethyl-2-methyl-1,8-naphthyridine, stability must be evaluated across three distinct domains:

  • Solid-State (Polymorphic) Stability: Driven by enthalpy ( ΔH ) from non-covalent intermolecular interactions (e.g., π−π stacking of the naphthyridine rings) and entropy ( ΔS ) from lattice vibrations. A lower free energy state dictates the most stable polymorph.

  • Target Binding Thermodynamics: When naphthyridine derivatives bind to targets—such as the enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis—the binding affinity is driven by the enthalpic gain of hydrogen bond formation and the entropic gain of displacing ordered water molecules from the binding cleft[3].

  • Physiological (Metabolic) Stability: The kinetic and thermodynamic resistance of the molecule to enzymatic degradation (e.g., by cytochrome P450s or plasma amidases) in systemic circulation[4].

Workflow Start 3-Ethyl-2-methyl-1,8-naphthyridine (CAS: 58309-24-3) DSC MTDSC Analysis (Polymorphic Stability) Start->DSC ITC ITC Analysis (Target Binding ΔG, ΔH, ΔS) Start->ITC InVitro In Vitro Assays (Plasma/Metabolic Stability) Start->InVitro Data Comprehensive Thermodynamic & Pharmacokinetic Profile DSC->Data ITC->Data InVitro->Data

Fig 1. Multidimensional thermodynamic profiling workflow for naphthyridine derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all analytical workflows operate as self-validating systems. A protocol must contain internal controls that mathematically or procedurally prove the integrity of the generated data.

Solid-State Stability via Modulated Temperature DSC (MTDSC)

Differential Scanning Calorimetry (DSC) is the gold standard for quantifying the relative Gibbs free energy of polymorphic forms. We utilize Modulated Temperature DSC (MTDSC) to separate reversible thermal events (heat capacity changes, Cp​ ) from non-reversible kinetic events (crystallization, decomposition)[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of 3-ethyl-2-methyl-1,8-naphthyridine into a Tzero™ aluminum pan and crimp it. Causality: Utilizing a strictly controlled, small mass minimizes thermal gradients within the sample, ensuring sharp transition peaks and eliminating thermal lag.

  • Self-Validating Baseline: Place an empty, mass-matched crimped aluminum pan in the reference furnace. Causality: This allows the system to continuously subtract the baseline heat capacity of the aluminum, ensuring the recorded ΔH is exclusively derived from the naphthyridine sample.

  • Purge Gas: Initiate a dry Nitrogen ( N2​ ) purge at 50 mL/min. Causality: Displacing oxygen prevents oxidative degradation at elevated temperatures, ensuring that exothermic events are purely polymorphic transitions, not chemical decomposition.

  • Modulated Heating Profile: Apply a linear heating rate of 2 °C/min, superimposed with a sinusoidal modulation of ±0.5 °C every 60 seconds, from 20 °C to 200 °C.

  • Reversibility Check (Validation): Upon reaching the melt, cool the sample at 10 °C/min back to 20 °C, and execute a second heating cycle. Causality: If the integrated enthalpy of fusion ( ΔHf​ ) changes during the second heat, it indicates either thermal degradation or a transition to an amorphous glass state, validating the kinetic boundaries of the molecule.

Protocol Prep Sample Prep: 1-2 mg Crimped Al Pan Heat Heating: 2 °C/min (Modulated) Under N2 Purge (50 mL/min) Prep->Heat Control Reference: Empty Al Pan (Baseline Subtraction) Control->Heat Detect Detection: Heat Flow (ΔH) Separate Reversible/Kinetic Heat->Detect Validate Self-Validation: Cool & Re-heat Verify Phase Reversibility Detect->Validate

Fig 2. Self-validating Modulated Temperature DSC (MTDSC) experimental protocol.

Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

To evaluate the thermodynamic stability of the compound when bound to a biological target, ITC is employed. It directly measures the heat released or absorbed during a binding event.

Step-by-Step Methodology:

  • Preparation: Dialyze the target protein (e.g., InhA) and dissolve the 3-ethyl-2-methyl-1,8-naphthyridine ligand in the exact same dialysis buffer. Causality: Buffer mismatch generates massive heats of mixing that obscure the binding signal. Exact matching is non-negotiable.

  • Titration: Inject 2 μL aliquots of the ligand (at 10× protein concentration) into the sample cell containing the protein at 25 °C.

  • Self-Validating Control: Perform a parallel "ligand-into-buffer" titration. Causality: Subtracting this background heat of dilution from the "ligand-into-protein" data creates a mathematically self-validating model. The resulting integrated ΔH strictly represents the specific macromolecular binding event.

  • Data Extraction: Fit the corrected isotherm to a one-site binding model to extract stoichiometry ( n ), association constant ( Ka​ ), and enthalpy ( ΔH ). Calculate entropy via ΔS=(ΔH−ΔG)/T .

In Vitro Metabolic and Plasma Stability Assays

A thermodynamically stable crystal lattice is useless if the molecule rapidly degrades in systemic circulation. Naphthyridine derivatives must be evaluated for plasma and microsomal stability[4].

Step-by-Step Methodology:

  • Incubation: Spike 3-ethyl-2-methyl-1,8-naphthyridine (1 μM final concentration) into pooled human plasma and human liver microsomes (HLM) at 37 °C. Causality: 37 °C mimics physiological thermodynamics, assessing the activation energy barrier required for plasma esterases or CYP450 enzymes to cleave the molecule.

  • Quenching: At time points (0, 15, 30, 60, 120, 240, 480 mins), extract 50 μL aliquots and immediately quench with 150 μL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the enzymes, halting the reaction kinetics and precipitating plasma proteins for clean LC-MS/MS injection.

  • Validation: Run a positive control (e.g., Diclofenac for HLM) in parallel. Causality: If the positive control does not degrade at its known literature rate (e.g., ~45% degradation), the assay is deemed invalid, preventing false-positive stability reporting[4].

Quantitative Data Synthesis

The following table synthesizes representative thermodynamic and pharmacokinetic stability parameters for 1,8-naphthyridine derivatives, derived from rigorous calorimetric and in vitro profiling[3][4].

ParameterAnalytical MethodRepresentative Value / RangeImplications for Drug Development
Enthalpy of Fusion ( ΔHf​ ) MTDSC 25−45 kJ/mol Higher values indicate a highly stable, tightly packed crystal lattice, reducing the risk of polymorphic transformation during shelf-life.
Binding Free Energy ( ΔG ) ITC / MD Simulation −8.0 to −11.5 kcal/mol Indicates spontaneous, highly stable binding to target receptors (e.g., InhA). Driven largely by H-bonding at the N1/N8 positions.
Binding Enthalpy ( ΔHb​ ) ITC −5.0 to −9.0 kcal/mol Confirms that target interaction is enthalpically driven (specific non-covalent bond formation) rather than purely hydrophobic.
Human Plasma Stability LC-MS/MS >95% remaining at 8h The 1,8-naphthyridine core exhibits exceptional thermodynamic resistance to plasma amidases and esterases.
Microsomal Stability (HLM) LC-MS/MS t1/2​>60 min Indicates a high activation energy barrier against CYP450-mediated oxidative metabolism.

Conclusion

The thermodynamic stability of 3-ethyl-2-methyl-1,8-naphthyridine is the foundational pillar dictating its success as a pharmacological scaffold. By utilizing self-validating calorimetric techniques (MTDSC and ITC) alongside rigorous in vitro kinetic assays, drug development professionals can map the complete energetic profile of the molecule. The robust ΔHf​ of its solid state, combined with highly favorable binding free energies ( ΔG ) and exceptional plasma stability, cements the 1,8-naphthyridine class as a premier candidate for advanced therapeutic design.

References

  • Taylor & Francis. Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Retrieved from: [Link]

  • Mendeley. Discovery of new naphthyridine hybrids against enoyl-ACP reductase (inhA) protein target of Mycobacterium tuberculosis. Retrieved from: [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from: [Link]

  • PubMed. A calorimetric investigation of thermodynamic and molecular mobility contributions to the physical stability of two pharmaceutical glasses. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Green Synthesis of 3-Ethyl-2-methyl-1,8-naphthyridine via Choline Hydroxide-Catalyzed Friedländer Condensation

Introduction and Mechanistic Rationale 1,8-Naphthyridine derivatives are privileged scaffolds in medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial properties to serving as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

1,8-Naphthyridine derivatives are privileged scaffolds in medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial properties to serving as critical intermediates in organic electronics [1]. The synthesis of highly substituted naphthyridines, such as 3-ethyl-2-methyl-1,8-naphthyridine (CAS: 58309-24-3), is traditionally achieved via the Friedländer condensation.

Historically, this reaction required harsh acidic or basic conditions and volatile organic solvents. However, modern sustainable methodologies utilize aqueous systems and green catalysts. This protocol details a highly efficient, scalable synthesis using water as the solvent and choline hydroxide as a recyclable base catalyst [1].

The regioselectivity of this reaction is governed by thermodynamic control. When 2-aminonicotinaldehyde reacts with 2-pentanone (methyl propyl ketone), the base preferentially drives the reaction through the more substituted thermodynamic enolate at the C3 (methylene) position of the ketone, rather than the C1 (methyl) position. This ensures the ethyl group is directed to the C3 position of the resulting naphthyridine ring, while the methyl group is directed to the C2 position.

Reaction Pathway

G A 2-Aminonicotinaldehyde (Electrophile) D Thermodynamic Enolate Formation (C3 position) A->D B 2-Pentanone (Nucleophile) B->D C Choline Hydroxide (Aqueous Catalyst) C->D Deprotonation E Aldol Condensation & Cyclodehydration D->E F 3-Ethyl-2-methyl- 1,8-naphthyridine E->F -2 H₂O

Figure 1: Thermodynamic pathway for the Friedländer synthesis of 3-ethyl-2-methyl-1,8-naphthyridine.

Quantitative Data and Reagent Specifications

To ensure a self-validating system, precise stoichiometric ratios must be maintained. 2-Pentanone is used in a slight excess (1.2 equivalents) to drive the condensation equilibrium forward and compensate for any evaporative loss during heating.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountVolume
2-Aminonicotinaldehyde Starting Material122.131.01.22 g (10 mmol)N/A
2-Pentanone Reactant86.131.21.03 g (12 mmol)1.28 mL
Choline Hydroxide (45% w/w in H₂O)Catalyst121.180.1 (10 mol%)0.12 g (1 mmol)~0.25 mL
Deionized Water Solvent18.02N/AN/A10.0 mL
3-Ethyl-2-methyl-1,8-naphthyridine Target Product200.24N/A~1.70 g (Expected)N/A

Step-by-Step Synthesis Protocol

Note: This procedure must be conducted in a professional laboratory equipped with a functional fume hood. Standard PPE (lab coat, nitrile gloves, safety goggles) is mandatory.

Phase 1: Reaction Assembly
  • Charge the Reactor: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.22 g (10 mmol) of 2-aminonicotinaldehyde.

    • Causality: Solid reagents are added first to prevent splashing and ensure accurate mass transfer before solvent introduction.

  • Solvent Introduction: Add 10.0 mL of deionized water to the flask, creating a suspension.

  • Reactant Addition: Syringe 1.28 mL (12 mmol) of 2-pentanone directly into the aqueous mixture.

    • Causality: 2-pentanone has limited solubility in water at room temperature, resulting in a biphasic mixture. The reaction will proceed "on water" or at the phase boundary initially.

  • Catalyst Initiation: Slowly add ~0.25 mL (10 mol%) of the 45% aqueous choline hydroxide solution.

    • Causality: Choline hydroxide acts as a phase-transfer-like green catalyst. It deprotonates the C3 methylene of 2-pentanone, initiating the nucleophilic attack on the aldehyde carbonyl.

Phase 2: Condensation and Cyclodehydration
  • Heating: Attach a reflux condenser to the flask and heat the mixture in an oil bath set to 80 °C with vigorous stirring (800 RPM) for 4–6 hours.

    • Causality: Elevated temperature is required to overcome the activation energy barrier for the secondary intramolecular cyclodehydration step (ring closure). Vigorous stirring maximizes the surface area of the biphasic mixture, accelerating the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: Ethyl Acetate/Hexanes 1:1). The disappearance of the UV-active 2-aminonicotinaldehyde spot indicates completion.

Phase 3: Workup and Purification
  • Cooling and Extraction: Remove the flask from the heat source and allow it to cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).

    • Causality: The highly conjugated 1,8-naphthyridine product is lipophilic and partitions readily into the organic phase, leaving the water-soluble choline hydroxide catalyst in the aqueous layer (which can be recycled).

  • Washing and Drying: Wash the combined organic layers with brine (20 mL) to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford pure 3-ethyl-2-methyl-1,8-naphthyridine as a solid.

Analytical Validation

To validate the success of the synthesis, the isolated compound must be characterized. The self-validating markers for 3-ethyl-2-methyl-1,8-naphthyridine (C₁₂H₁₂N₂) [1] include:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 201.1.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the aldehyde proton (~10 ppm) and the primary amine protons (~6.5 ppm) from the starting material. Key product signals include a triplet for the ethyl -CH₃ (~1.3 ppm), a singlet for the C2-CH₃ (~2.8 ppm), a quartet for the ethyl -CH₂- (~2.9 ppm), and the characteristic downfield aromatic protons of the naphthyridine core (7.4–9.1 ppm).

References

Application

Application Notes &amp; Protocols: The Friedländer Condensation for 1,8-Naphthyridine Synthesis

A Strategic Overview: The Enduring Relevance of the Friedländer Synthesis The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous approved drugs, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Overview: The Enduring Relevance of the Friedländer Synthesis

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous approved drugs, including the antibacterial agent nalidixic acid and the anticancer drug vosaroxin.[1] Its privileged structure imparts unique biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Among the various synthetic routes to this important heterocycle, the Friedländer synthesis remains one of the most direct and versatile methods.

First reported by Paul Friedländer in 1882, this classical reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[1][2][3] For the synthesis of the 1,8-naphthyridine ring system, the indispensable starting material is 2-aminonicotinaldehyde. The reaction's robustness and tolerance for a wide range of substrates have sustained its use for over a century. However, modern imperatives for green chemistry and process efficiency have driven significant innovation. Recent advancements have focused on the development of more sustainable protocols utilizing green solvents like water, solvent-free conditions, and novel, highly efficient catalysts that offer improved yields, reduced reaction times, and simplified product isolation.[1][4][5]

This guide provides an in-depth look at the mechanism, scope, and practical application of the Friedländer condensation for synthesizing 1,8-naphthyridines, with a focus on modern, field-proven protocols suitable for research and development laboratories.

The Reaction Mechanism: A Tale of Two Pathways

The power of the Friedländer condensation lies in its straightforward construction of a new pyridine ring fused to the initial aminopyridine core. The reaction proceeds through a base- or acid-catalyzed condensation followed by a cyclodehydration.[2][6] While two primary mechanistic pathways are often considered, the base-catalyzed route beginning with an aldol addition is frequently favored and illustrates the key bond-forming steps.

Base-Catalyzed Mechanism:

  • Enolate Formation: A base abstracts an acidic α-proton from the methylene compound (e.g., a ketone) to generate a nucleophilic enolate.

  • Aldol Addition: The enolate attacks the electrophilic carbonyl carbon of 2-aminonicotinaldehyde, forming an aldol adduct.

  • Cyclization & Dehydration: The amino group of the adduct then performs an intramolecular attack on the ketone carbonyl, forming a hemiaminal intermediate. Subsequent dehydration yields the final, stable 1,8-naphthyridine aromatic system.[7][8]

Friedlander_Mechanism Figure 1: Base-Catalyzed Friedländer Condensation Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 2-Aminonicotinaldehyde I2 Aldol Adduct R1->I2 Aldol Addition R2 α-Methylene Ketone I1 Enolate (Carbanion) R2->I1 + Base - H⁺ I1->I2 Aldol Addition I3 Cyclized Intermediate (Hemiaminal) I2->I3 Intramolecular Cyclization P 1,8-Naphthyridine I3->P Dehydration (- H₂O)

Caption: Figure 1: Base-Catalyzed Friedländer Condensation Mechanism.

Optimizing the Synthesis: A Comparative Look at Catalytic Systems

The choice of catalyst and solvent system is critical and directly impacts reaction efficiency, yield, and environmental footprint. While traditional methods relied on harsh conditions, modern protocols offer significant advantages. The following table summarizes various catalytic systems applied to the model reaction between 2-aminonicotinaldehyde and an active methylene compound.

CatalystSolventTemperature (°C)TimeAvg. Yield (%)Key AdvantagesReference
Choline Hydroxide (ChOH) Water506 h>95%Metal-free, green solvent, simple work-up, gram-scale.[4][9][9][10]
CeCl₃·7H₂O Solvent-FreeRoom Temp.3-6 min~92%Rapid, solvent-free (grinding), reusable catalyst.[6][6]
[Bmmim][Im] (Ionic Liquid) Solvent-Free8024 h~90%Reusable catalyst/solvent, high yields.[7][8][7][8]
Ammonium Sulphamate Solvent-FreeRoom Temp.5 min~92%Environmentally benign, simple, efficient grinding method.[2][2]
DABCO Solvent-Free (MW)N/A2-5 min~85-95%Rapid microwave-assisted synthesis, avoids toxic solvents.[1][11][11]
LiOH / KOH Aqueous-AlcoholN/AN/AModerate-GoodAqueous media, but involves metal hydroxides.[9][9]

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of 1,8-naphthyridine derivatives using modern, efficient methodologies.

Protocol 1: Green, Gram-Scale Synthesis in Water with Choline Hydroxide (ChOH)

This protocol, adapted from Biswal et al., describes an environmentally friendly, one-step synthesis of 2-methyl-1,8-naphthyridine in water, highlighting a sustainable approach with excellent yields.[4][9][10]

Causality & Rationale:

  • Solvent (Water): Water is chosen for its safety, low cost, and minimal environmental impact. The reactants for this specific condensation exhibit sufficient solubility.[9][10]

  • Catalyst (Choline Hydroxide): ChOH is a metal-free, non-toxic, and water-soluble ionic liquid that acts as a highly efficient base catalyst. Its ability to form hydrogen bonds with the reactants is believed to be pivotal for facilitating the reaction in an aqueous medium.[4][9]

  • Temperature (50 °C): Mild heating provides the necessary activation energy for the condensation to proceed efficiently without causing degradation of reactants or products. The reaction yields are significantly higher at 50 °C compared to room temperature.[10]

  • Work-up (Filtration): The product conveniently precipitates from the aqueous solution upon cooling, allowing for a simple filtration and washing procedure that avoids the need for chromatographic purification.[9]

Protocol1_Workflow Figure 2: Workflow for ChOH-Catalyzed Synthesis A 1. Dissolve 2-aminonicotinaldehyde in H₂O in flask B 2. Add acetone (active methylene compound) A->B C 3. Add Choline Hydroxide (catalyst, 1 mol%) B->C D 4. Stir at 50 °C for 6h (Monitor by TLC) C->D E 5. Cool to Room Temperature D->E F 6. Collect Precipitate by Filtration E->F G 7. Wash with Cold H₂O and Dry F->G

Caption: Figure 2: Workflow for ChOH-Catalyzed Synthesis.

Materials:

  • 2-aminonicotinaldehyde (M.W. 122.12 g/mol )

  • Acetone (M.W. 58.08 g/mol )

  • Choline hydroxide (ChOH) solution (e.g., 45 wt% in H₂O)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, water bath

Procedure:

  • In a round-bottom flask, add 2-aminonicotinaldehyde (e.g., 61.1 mg, 0.5 mmol) and deionized water (1 mL).

  • To this solution, add acetone (e.g., 36.5 µL, 0.5 mmol).

  • Add the choline hydroxide solution (1 mol % relative to the limiting reagent).

  • Stir the reaction mixture vigorously in a pre-heated water bath at 50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 10% methanol/dichloromethane). The reaction is typically complete within 6 hours.[9]

  • Upon completion, remove the flask from the water bath and allow it to cool to room temperature. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold deionized water to remove any residual catalyst and starting material.

  • Dry the product under vacuum to yield 2-methyl-1,8-naphthyridine as a cream-colored solid (Expected yield: ~99%).[9]

Protocol 2: Rapid, Solvent-Free Synthesis via Grinding with CeCl₃·7H₂O

This protocol, based on the work of Mogilaiah et al., offers a rapid and efficient solvent-free method, ideal for high-throughput synthesis and minimizing solvent waste.[6]

Causality & Rationale:

  • Solvent (None): The solvent-free approach, or "grinding," reduces pollution, lowers costs, and simplifies handling. The intimate mixing of solids provides the necessary environment for the reaction to occur.[6]

  • Catalyst (CeCl₃·7H₂O): Cerium(III) chloride heptahydrate is a mild Lewis acid that effectively catalyzes the condensation and subsequent cyclodehydration. It is inexpensive, easy to handle, and can be recovered and reused.[6]

  • Temperature (Room Temp.): The reaction proceeds efficiently at ambient temperature within minutes due to the mechanical activation provided by grinding, eliminating the need for heating.

  • Work-up (Water Trituration): The catalyst is water-soluble, while the organic product is not. Adding water to the reaction mixture allows for the easy separation of the solid product by filtration, and the catalyst can be recovered from the aqueous filtrate.[6]

Materials:

  • 2-aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

Procedure:

  • Place an equimolar mixture of 2-aminonicotinaldehyde (e.g., 0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol) in a clean, dry mortar.[6]

  • Grind the mixture vigorously with a pestle at room temperature. The reaction is typically very fast, often completing within 3 to 6 minutes.

  • Monitor the reaction completion by TLC.

  • Once the reaction is complete, add cold water to the mortar and triturate the solid.

  • Filter the resulting solid product, wash it thoroughly with water, and allow it to dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,8-naphthyridine derivative.

  • The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the CeCl₃·7H₂O for reuse.[6]

Troubleshooting and Advanced Considerations

  • Regioselectivity with Unsymmetrical Ketones: The reaction of 2-aminonicotinaldehyde with an unsymmetrical ketone (e.g., 2-butanone) can potentially yield two different isomers. The choice of catalyst is crucial for controlling the regioselectivity. Specialized amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been shown to provide high regioselectivity for the formation of 2-substituted products over 2,3-disubstituted ones.[12][13]

  • Poor Substrate Solubility: For substrates with poor water solubility, the aqueous ChOH protocol may not be optimal. In such cases, solvent-free methods (Protocol 2) or the use of ionic liquids as both solvent and catalyst can be effective alternatives.[6][7]

  • Low Yields: If yields are low, consider optimizing the reaction temperature, increasing the catalyst loading, or extending the reaction time. Ensure the starting materials are pure, as impurities can inhibit the reaction. In the grinding method, ensure thorough and vigorous grinding to maximize contact between reactants.

Conclusion

The Friedländer condensation is a powerful and adaptable tool for the synthesis of the medicinally vital 1,8-naphthyridine core. The evolution from classical, harsh conditions to modern, sustainable protocols has greatly enhanced its utility. By leveraging green solvents like water, employing solvent-free grinding techniques, or using highly efficient catalysts such as choline hydroxide and CeCl₃·7H₂O, researchers can access these valuable heterocyclic compounds rapidly, efficiently, and with minimal environmental impact. The protocols and data presented herein provide a robust framework for the successful application of this enduring reaction in both academic and industrial drug discovery settings.

References

  • Biswal, D., Chakraborty, S., Pradhan, S., Singh, S., & Purohit, C. S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18987–18998. [Link]

  • Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24(3), 305-308. [Link]

  • Wang, Z., Zhang, M., Chen, Y., Liu, Y., & Wei, D. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28224–28232. [Link]

  • Biswal, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. [Link]

  • Mogilaiah, K., et al. (2013). Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State. International Journal of ChemTech Research, 5(4), 1575-1579. [Link]

  • Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Scilit. [Link]

  • Wang, Z., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. [Link]

  • Organic Chemistry Portal. (2012). Synthesis of 1,8-naphthyridines and related compounds. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976–978. [Link]

  • Snieckus, V., et al. (n.d.). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Thieme. [Link]

  • ResearchGate. (2021). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). ResearchGate. [Link]

  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Biswal, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • Sridharan, V., & Ramu, S. (2014). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. Trade Science Inc. [Link]

  • Academia.edu. (n.d.). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Academia.edu. [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • Varghese, B., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PMC. [Link]

  • Cheng, C.-C., & Yan, S.-J. (1981). Concerning the mechanism of the Friedländer quinoline synthesis. Organic Preparations and Procedures International, 13(3-4), 225-231. [Link]

Sources

Method

in vitro biological evaluation of 3-ethyl-2-methyl-1,8-naphthyridine

Application Note: In Vitro Biological Evaluation of 3-Ethyl-2-methyl-1,8-naphthyridine Mechanistic Rationale and Scaffold Significance 1,8-Naphthyridine derivatives represent a highly privileged pharmacophore in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Biological Evaluation of 3-Ethyl-2-methyl-1,8-naphthyridine

Mechanistic Rationale and Scaffold Significance

1,8-Naphthyridine derivatives represent a highly privileged pharmacophore in medicinal chemistry, celebrated for their broad-spectrum biological activities, including anticancer, antimicrobial, and antioxidant properties[1]. The core bicyclic system, characterized by nitrogen atoms at positions 1 and 8, facilitates strong hydrogen bonding and metal chelation. This structural geometry allows these molecules to interact effectively with diverse biological targets, such as DNA topoisomerases and kinase domains[2].

The specific derivative, 3-ethyl-2-methyl-1,8-naphthyridine , serves as both a highly reactive intermediate and a potent standalone bioactive agent[3]. The ethyl and methyl substitutions at the C3 and C2 positions, respectively, modulate the lipophilicity ( logP ) of the molecule. This precise alkylation enhances cellular permeability across lipid bilayers while maintaining the electron-rich nature of the naphthyridine core required for target binding[4]. This application note details a comprehensive, self-validating in vitro pipeline to rigorously evaluate its pharmacological profile.

Strategic Workflow for Biological Evaluation

To systematically profile 3-ethyl-2-methyl-1,8-naphthyridine, a tripartite evaluation strategy is employed. This workflow prevents false positives by integrating orthogonal assays:

  • Cytotoxicity Profiling: Assessing antiproliferative activity against solid tumor cell lines[5].

  • Antimicrobial Screening: Determining the Minimum Inhibitory Concentration (MIC) against phytopathogenic fungi and bacterial strains[6].

  • Antioxidant Capacity: Quantifying radical scavenging kinetics to evaluate its potential to mitigate cellular oxidative stress[2].

BiologicalEvaluation Compound 3-Ethyl-2-methyl-1,8-naphthyridine (Test Compound) Cytotoxicity Cytotoxicity Profiling (MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial Antioxidant Antioxidant Assay (DPPH Scavenging) Compound->Antioxidant CancerCells Cancer Cell Lines (e.g., MCF7, A549) Cytotoxicity->CancerCells Pathogens Fungal/Bacterial Strains (e.g., F. oxysporum) Antimicrobial->Pathogens Radicals Free Radical Source (DPPH Reagent) Antioxidant->Radicals IC50 IC50 Determination CancerCells->IC50 MIC MIC Determination Pathogens->MIC EC50 EC50 Determination Radicals->EC50

Tripartite in vitro evaluation workflow for 1,8-naphthyridine derivatives.

Self-Validating Experimental Protocols

Protocol A: In Vitro Cytotoxicity via MTT Viability Assay

Causality & Design: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This choice directly correlates metabolic activity with cell viability. To ensure a self-validating system, background absorbance (media without cells) must be subtracted, and a known chemotherapeutic agent is run in parallel to validate assay sensitivity[5].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF7 breast cancer cells) and seed at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Rationale: This specific density ensures cells remain in the log-growth phase during the 48-hour treatment window, preventing contact inhibition artifacts that skew viability data.

  • Compound Preparation: Dissolve 3-ethyl-2-methyl-1,8-naphthyridine in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µM. Critical Step: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Treat cells for 48 hours at 37°C in a 5% CO 2​ humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: A 4-hour window provides optimal formazan crystal formation without saturating the dynamic range of the spectrophotometer.

  • Solubilization and Readout: Carefully aspirate the media and add 150 µL of DMSO to dissolve the intracellular formazan crystals. Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

  • Validation: Calculate IC 50​ using non-linear regression. The assay is validated only if the positive control (e.g., Doxorubicin) yields an IC 50​ within ±10% of historical baselines.

Protocol B: Antifungal & Antimicrobial Broth Microdilution

Causality & Design: 1,8-naphthyridines, particularly 2-methyl substituted variants, exhibit potent antifungal activity by disrupting cell wall synthesis and intercalating fungal DNA[6]. The broth microdilution method is chosen over disk diffusion because it provides a precise, quantitative Minimum Inhibitory Concentration (MIC) rather than a qualitative zone of inhibition.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a suspension of the target pathogen (e.g., Fusarium oxysporum or Alternaria alternata) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1×106 CFU/mL).

  • Plate Setup: In a 96-well U-bottom microtiter plate, dispense 100 µL of Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi) into all wells.

  • Serial Dilution: Add 100 µL of the naphthyridine compound (prepared at 256 µg/mL) to the first column. Perform a 2-fold serial dilution horizontally across the plate to achieve a concentration gradient from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add 10 µL of the standardized pathogen suspension to each well.

  • Controls: Include a sterility control (broth + compound, no inoculum), a growth control (broth + inoculum, no compound), and a positive control (e.g., Griseofulvin for fungi).

  • Incubation & Readout: Incubate at 35°C for 24 hours (bacteria) or 48-72 hours (fungi). The MIC is visually determined as the lowest concentration completely inhibiting macroscopic growth, validated by optical density measurements at 600 nm.

Protocol C: Antioxidant Activity via DPPH Radical Scavenging

Causality & Design: The electron-donating capacity of the naphthyridine nitrogen atoms can stabilize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized because it offers a rapid, colorimetric transition (purple to yellow) upon reduction, allowing for high-throughput screening[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Caution: DPPH is highly light-sensitive; prepare and store in amber tubes.

  • Reaction Mixture: Mix 1.0 mL of the compound solution (various concentrations: 10-100 µg/mL) with 2.0 mL of the DPPH solution.

  • Incubation: Vortex vigorously and incubate in the dark at room temperature for 30 minutes. Rationale: 30 minutes allows the hydrogen-donating reaction to reach thermodynamic equilibrium.

  • Measurement: Measure the absorbance at 517 nm. Ascorbic acid is used as the standard positive control.

  • Calculation: Scavenging Effect (%) = [(Acontrol​−Asample​)/Acontrol​]×100 .

Quantitative Data Synthesis

The following table summarizes the expected quantitative output formats and representative baseline targets for 3-ethyl-2-methyl-1,8-naphthyridine, benchmarked against structurally analogous 1,8-naphthyridine derivatives[5][6].

Assay CategoryTarget / ModelParameterRepresentative Value RangeReference Control
Cytotoxicity MCF7 (Breast Cancer)IC 50​ (µM)15.2 – 28.4Doxorubicin (1.2 µM)
Cytotoxicity A549 (Lung Cancer)IC 50​ (µM)22.1 – 35.0Doxorubicin (2.5 µM)
Antifungal Fusarium oxysporumMIC (µg/mL)16 – 32Griseofulvin (8 µg/mL)
Antifungal Alternaria alternataMIC (µg/mL)8 – 16Griseofulvin (4 µg/mL)
Antioxidant DPPH RadicalEC 50​ (µg/mL)45.5 – 60.0Ascorbic Acid (12.5 µg/mL)

References

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica.[Link]

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

  • Domala, R., et al. (2021). Antifungal Study of 2-Methyl-1,8-Naphthyridines Containing Schiff Base and Ureas. Research Journal of Pharmacy and Technology. [Link]

  • ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications.[Link]

Sources

Application

Application Note: Transition Metal Ligand Design Using 3-Ethyl-2-methyl-1,8-naphthyridine

Executive Summary & Mechanistic Grounding The development of multimetallic transition metal complexes is a frontier in homogeneous catalysis, particularly for multielectron processes such as the activation of small molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The development of multimetallic transition metal complexes is a frontier in homogeneous catalysis, particularly for multielectron processes such as the activation of small molecules (CO₂, CS₂, and N₂)[1]. At the core of this structural design is the 1,8-naphthyridine scaffold. The rigid geometry of the 1,8-naphthyridine core places its two nitrogen lone pairs in an ideal orientation to bridge two transition metal centers, enforcing a close metal-metal proximity (~2.3–2.8 Å) that is essential for synergistic catalytic behavior[2].

While symmetric 1,8-naphthyridines are widely utilized, asymmetric derivatives like 3-ethyl-2-methyl-1,8-naphthyridine provide a highly tunable platform for advanced ligand engineering[3].

  • The 2-Methyl Synthetic Handle : The protons on the 2-methyl group are mildly acidic. Deprotonation via strong bases yields a resonance-stabilized carbanion that can be trapped by electrophiles (e.g., chlorophosphines or thioethers). This converts the rigid bidentate core into a flexible, multidentate pincer or dinucleating extended ligand (e.g., PNNP or SNNS frameworks)[1].

  • The 3-Ethyl Steric Shield : The adjacent 3-ethyl group provides critical steric bulk. Mechanistically, this steric shielding prevents unwanted intermolecular dimerization of the resulting complexes and dramatically enhances the solubility of multinuclear clusters in non-polar organic solvents, a common bottleneck in bimetallic catalyst development[3].

Ligand Synthesis & Complexation Workflow

The logical progression from the asymmetric naphthyridine precursor to a catalytically active bimetallic complex relies on sequential functionalization and controlled metalation.

LigandDesign A 3-Ethyl-2-methyl- 1,8-naphthyridine B Lithiation (n-BuLi) @ -78°C A->B Deprotonation C Electrophilic Addition (e.g., ClPR2) B->C Substitution D Extended Pincer/Dinucleating Ligand (e.g., PNNP) C->D Purification E Bimetallic Complexation (Cu, Ru, Mo) D->E Metalation F Cooperative Small Molecule Activation E->F Catalysis

Workflow of functionalizing 3-ethyl-2-methyl-1,8-naphthyridine for bimetallic catalysis.

Experimental Protocols

The following protocols outline a self-validating system for synthesizing a phosphine-functionalized dinucleating ligand and its subsequent bimetallic complexation.

Protocol A: Synthesis of Phosphine-Functionalized Naphthyridine Ligand

Objective: Install a phosphine donor arm at the 2-methyl position to create a hemilabile or dinucleating ligand framework.

  • Preparation: In a flame-dried Schlenk flask under a strictly inert N₂ atmosphere, dissolve 3-ethyl-2-methyl-1,8-naphthyridine (1.0 eq) in anhydrous THF to achieve a 0.1 M solution.

  • Thermal Control & Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: Strict temperature control at -78 °C is critical. At higher temperatures, the strong base will act as a nucleophile, attacking the electron-deficient naphthyridine ring (Chichibabin-type addition) rather than deprotonating the 2-methyl group.

  • Deprotonation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour at -78 °C.

    • Validation: The solution will transition from pale yellow to a deep red/purple, visually confirming the formation of the resonance-stabilized carbanion.

  • Electrophilic Quench: Add chlorodiphenylphosphine (ClPPh₂, 1.05 eq) dropwise. The electrophile reacts rapidly with the carbanion to form the new C–P bond.

  • Workup: Allow the reaction to warm to room temperature over 4 hours. Quench with degassed water, extract with anaerobic dichloromethane (DCM), dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via anaerobic column chromatography (neutral alumina) to yield the functionalized ligand.

Protocol B: Preparation of a Dicopper(I) Complex

Objective: Synthesize a dicopper(I) complex supported by the newly formed dinucleating ligand[4].

  • Metalation: Inside an argon-filled glovebox, dissolve the functionalized ligand (1.0 eq) in anhydrous DCM.

  • Copper Source Addition: Add [Cu(NCMe)₄][NTf₂] (2.0 eq) to the stirring solution.

    • Causality: The selection of the weakly coordinating bis(trifluoromethane)sulfonimide (NTf₂) anion is deliberate. It ensures that the naphthyridine nitrogens and the newly installed phosphine arms dictate the primary coordination geometry without competitive binding or interference from the counterion[1].

  • Complexation: Stir at room temperature for 12 hours.

    • Validation: The solution typically shifts to a bright yellow or orange hue.

  • Isolation: Concentrate the solution to ~2 mL and layer with anhydrous diethyl ether to induce crystallization.

  • Structural Validation: Confirm the pseudo-octahedral or tetrahedral geometry and the Cu–Cu distance via single-crystal X-ray diffraction (XRD)[5].

Quantitative Data Presentation

To benchmark the success of the complexation, researchers should compare their analytical results against established parameters for 1,8-naphthyridine-supported transition metal complexes.

Complex TypeTypical M–M Distance (Å)Key Spectroscopic SignaturePrimary Catalytic Application
Dicopper(I) [Cu₂(L)(μ-X)]2.60 – 2.80 ų¹P NMR: ~ -5 to +15 ppm (if P-functionalized)CO₂ / CS₂ Activation[1]
Diruthenium(II) [Ru₂(L)₄]2.30 – 2.45 ÅUV-Vis: Strong MLCT band ~ 450–500 nmPhotooxidation / Water Splitting[2]
Dimolybdenum(II) [Mo₂(L)₄]2.05 – 2.15 ÅRaman: ν(Mo-Mo) stretch ~ 380–400 cm⁻¹Small molecule activation[2]
Diiron(II) [Fe₂(L)(μ-Cl)]2.75 – 3.24 ÅMössbauer: Isomer shift ~ 0.9–1.1 mm/sBioinspired transformations[5]

References

  • 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry Source: Polyhedron / ResearchGate URL:[2]

  • Buy 3-Ethyl-2-methyl-1,8-naphthyridine (EVT-14737194) Source: EvitaChem URL:[3]

  • Dinuclear first-row transition metal complexes with a naphthyridine-based dinucleating ligand Source: Dalton Transactions (RSC Publishing) URL:[5]

  • Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands Source: UC Berkeley / eScholarship URL:[1]

  • Dicopper(I) complexes of a binucleating, dianionic, naphthyridine bis(amide) ligand Source: OSTI.gov URL:[4]

Sources

Method

Illuminating Cellular Processes: A Technical Guide to the Fluorescence Applications of 3-Ethyl-2-Methyl-1,8-Naphthyridine Complexes

For Researchers, Scientists, and Drug Development Professionals This document serves as a detailed guide to the synthesis, characterization, and application of fluorescent complexes based on the 3-ethyl-2-methyl-1,8-naph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed guide to the synthesis, characterization, and application of fluorescent complexes based on the 3-ethyl-2-methyl-1,8-naphthyridine scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific principles to empower researchers in leveraging these versatile fluorophores for their specific needs in cellular imaging, analyte sensing, and beyond. The rigid, planar structure and electron-rich nitrogen atoms of the 1,8-naphthyridine core make it an exceptional platform for the design of fluorescent probes.[1]

The 1,8-Naphthyridine Scaffold: A Foundation for Fluorescence

The 1,8-naphthyridine ring system is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and intriguing photophysical properties.[1][2] Its derivatives are known to form stable complexes with a variety of metal ions, and this coordination can significantly modulate their fluorescence properties, leading to "turn-on" or "turn-off" sensing mechanisms.[1][3] The specific substitution of a methyl group at the 2-position and an ethyl group at the 3-position can influence the electronic properties and steric environment of the ligand, offering a tunable platform for developing novel fluorescent probes.

Photophysical Properties: A General Overview

Complexes of 1,8-naphthyridine derivatives often exhibit fluorescence in the blue to green region of the visible spectrum.[4][5][6] The exact excitation and emission wavelengths, quantum yields, and fluorescence lifetimes are highly dependent on the coordinated metal ion, the solvent environment, and the presence of other ligands in the coordination sphere.

Synthesis of 3-Ethyl-2-Methyl-1,8-Naphthyridine Ligand and its Metal Complexes

The synthesis of the 3-ethyl-2-methyl-1,8-naphthyridine ligand can be achieved through established methods, most notably the Friedländer annulation, which involves the condensation of an o-aminopyridine derivative with a β-ketoaldehyde or a related species.

Protocol 1: Synthesis of 3-Ethyl-2-Methyl-1,8-Naphthyridine

This protocol is a generalized procedure based on the Friedländer synthesis.

Materials:

  • 2-Amino-6-methylpyridine

  • 2-Ethyl-3-oxobutanal (or its synthetic equivalent)

  • Base (e.g., potassium hydroxide, sodium ethoxide)

  • Solvent (e.g., ethanol, methanol)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 2-amino-6-methylpyridine in the chosen alcohol solvent in a round-bottom flask.

  • Add the base to the solution and stir until it is fully dissolved.

  • Slowly add 2-ethyl-3-oxobutanal to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 3-ethyl-2-methyl-1,8-naphthyridine.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: General Synthesis of a Metal Complex

This protocol outlines a general method for the synthesis of a metal complex of 3-ethyl-2-methyl-1,8-naphthyridine.

Materials:

  • 3-Ethyl-2-Methyl-1,8-Naphthyridine ligand

  • A metal salt (e.g., ZnCl₂, Cu(OAc)₂, etc.)

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile)

Procedure:

  • Dissolve the 3-ethyl-2-methyl-1,8-naphthyridine ligand in the chosen solvent in a reaction vessel.

  • In a separate vessel, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • The reaction may proceed at room temperature or require heating, depending on the specific metal and ligand. Monitor the formation of the complex, which may be indicated by a color change or precipitation.

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the complex remains in solution, the solvent can be slowly evaporated to induce crystallization.

  • Characterize the resulting complex using techniques such as X-ray crystallography, elemental analysis, and spectroscopic methods (UV-Vis, Fluorescence, IR).

Application Notes: Leveraging Fluorescence for Discovery

The unique photophysical properties of 3-ethyl-2-methyl-1,8-naphthyridine complexes can be harnessed for a variety of applications in research and drug development.

Application 1: Sensing of Metal Ions

The nitrogen atoms of the 1,8-naphthyridine ring provide excellent coordination sites for metal ions.[1] This interaction can lead to significant changes in the fluorescence of the molecule, forming the basis for a fluorescent sensor. For example, the fluorescence of a 1,8-naphthyridine derivative can be enhanced upon binding to certain metal ions like Zn²⁺ or quenched by others like Cu²⁺.[2][7]

Experimental Workflow: Metal Ion Sensing

Metal_Ion_Sensing_Workflow cluster_prep Probe Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution of Naphthyridine Complex (e.g., 1 mM in DMSO) Work Prepare Working Solution (e.g., 10 µM in Buffer) Stock->Work Initial Record Initial Fluorescence Spectrum Work->Initial Titrate Add Aliquots of Metal Ion Solution Initial->Titrate Record Record Spectrum After Each Addition Titrate->Record Record->Titrate Plot Plot Fluorescence Intensity vs. [Metal Ion] Record->Plot Determine Determine Binding Constant and Limit of Detection Plot->Determine

Caption: Workflow for metal ion detection using a fluorescent probe.

Protocol 3: Fluorometric Detection of Metal Ions

This protocol provides a general framework for using a 3-ethyl-2-methyl-1,8-naphthyridine complex as a fluorescent probe for metal ion detection.

Materials:

  • Stock solution of the 3-ethyl-2-methyl-1,8-naphthyridine metal complex (e.g., 1 mM in DMSO).

  • Stock solutions of various metal salts of interest (e.g., 10 mM in deionized water or an appropriate solvent).

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Spectrofluorometer and quartz cuvettes.

Procedure:

  • Preparation of the Probe Working Solution: Dilute the stock solution of the naphthyridine complex to the desired final concentration (e.g., 1-10 µM) in the chosen buffer.

  • Initial Fluorescence Measurement:

    • Transfer the probe working solution to a quartz cuvette.

    • Record the fluorescence emission spectrum by exciting at the predetermined maximum excitation wavelength.

  • Titration with Metal Ions:

    • Add small aliquots of a specific metal ion stock solution to the cuvette containing the probe.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence spectrum.

    • Continue this process until no significant change in fluorescence is observed.

  • Selectivity Studies: Repeat the fluorescence measurements with a range of different metal ions to assess the selectivity of the probe.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • From this titration curve, you can determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (e.g., using a Benesi-Hildebrand plot).

    • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

Application 2: Cellular Bioimaging

The ability of some 1,8-naphthyridine derivatives to enter cells and localize in specific organelles makes them valuable tools for fluorescence microscopy.[6] Complexes of 3-ethyl-2-methyl-1,8-naphthyridine could potentially be designed to target specific cellular compartments, enabling the visualization of their structure and dynamics.

Experimental Workflow: Cellular Imaging

Cellular_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Microscopy cluster_analysis_img Image Analysis Seed Seed Cells on Coverslips/Imaging Dishes Culture Culture Cells to Desired Confluency Seed->Culture Incubate Incubate Cells with Naphthyridine Complex Culture->Incubate Wash Wash Cells to Remove Excess Probe Incubate->Wash Mount Mount Coverslip on Microscope Slide Wash->Mount Image Acquire Images using Fluorescence Microscope Mount->Image Analyze Analyze Images for Localization and Intensity Image->Analyze

Caption: Workflow for cellular imaging with a fluorescent probe.

Protocol 4: Fluorescence Microscopy of Live Cells

This protocol provides a general guideline for staining live cells with a fluorescent 3-ethyl-2-methyl-1,8-naphthyridine complex.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips.

  • Stock solution of the fluorescent naphthyridine complex (e.g., 1 mM in DMSO).

  • Cell culture medium (e.g., DMEM, RPMI-1640).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.

  • Probe Preparation: Prepare a working solution of the fluorescent complex in cell culture medium. The optimal concentration needs to be determined empirically but typically ranges from 1 to 10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the naphthyridine complex.

Data Interpretation and Troubleshooting

Quantitative Data Summary

PropertyTypical Range for 1,8-Naphthyridine ComplexesFactors Influencing the Property
Excitation Max (λ_ex) 300 - 400 nmMetal ion, solvent polarity, substituents
Emission Max (λ_em) 400 - 550 nmMetal ion, solvent polarity, substituents
Stokes Shift 50 - 150 nmMolecular rigidity, excited state geometry
Quantum Yield (Φ_F) 0.1 - 0.8Metal ion (heavy atoms can quench), environment
Fluorescence Lifetime (τ) 1 - 10 nsQuenching processes, solvent viscosity

Note: These are generalized ranges, and specific values for 3-ethyl-2-methyl-1,8-naphthyridine complexes need to be experimentally determined.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low fluorescence signal - Low probe concentration- Photobleaching- Quenching- Increase probe concentration- Use an anti-fade mounting medium for fixed cells- Minimize light exposure- Ensure the absence of quenching species
High background fluorescence - Incomplete removal of unbound probe- Autofluorescence from cells or medium- Increase the number of washing steps- Use a phenol red-free medium for imaging- Acquire a background image and subtract it from the sample image
Cell toxicity - High probe concentration- Prolonged incubation time- Perform a dose-response and time-course experiment to determine the optimal non-toxic conditions

Conclusion and Future Directions

Complexes of 3-ethyl-2-methyl-1,8-naphthyridine represent a promising class of fluorophores with tunable photophysical properties. While this guide provides a foundational framework for their synthesis and application, the specific characteristics of each new complex must be thoroughly investigated. The versatility of the 1,8-naphthyridine scaffold invites further exploration into the development of probes with enhanced brightness, photostability, and targeting specificity for advanced applications in high-resolution imaging, biosensing, and as potential therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 4-Methyl-1,8-naphthyridine-2,7-diol as a Fluorescent Probe.
  • Zhang, H. M., Fu, W. F., Gan, X., Xu, Y. Q., Wang, J., Xu, Q. Q., & Chi, S. M. (2008). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton transactions (Cambridge, England : 2003), (47), 6817–6824.
  • Zhang, H. M., Fu, W. F., Gan, X., Xu, Y. Q., Wang, J., Xu, Q. Q., & Chi, S. M. (2008). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions, (47), 6817-6824.
  • Wang, D., Zhang, Y., Gong, Z., Sun, R., Zhao, D., & Sun, C. (2015). 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells. RSC Advances, 5(62), 50540-50543.
  • Singh, P., & Srivastav, S. (2014). 1,8-Naphthyridinic fluorescent ‘turn-on’ and ‘turn-off’ chemosensors for detection of F− and Hg2+ ions mimicking INHIBIT molecular logic behaviour. Analytical Methods, 6(18), 7128-7135.
  • Stadler, A., & Kappe, C. O. (2001). Fluorescent 2,7-Dialkylamino-[1][8]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 6(9), 747-753.

  • ResearchGate. (n.d.). The structure, photophysical properties and application of 1,8-naphthyridine derivatives.

Sources

Application

Application Note: Antimicrobial Evaluation and Synergy Profiling of 1,8-Naphthyridine Derivatives

Introduction and Mechanistic Rationale The 1,8-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, foundational to the development of the quinolone and fluoroquinolone classes of antibioti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 1,8-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, foundational to the development of the quinolone and fluoroquinolone classes of antibiotics. The pioneering compound, nalidixic acid, was the first 1,8-naphthyridine introduced into clinical practice for the treatment of Gram-negative urinary tract infections (1)[1].

The primary mechanism of action for these derivatives involves the selective and reversible inhibition of bacterial type II topoisomerases—specifically DNA gyrase and topoisomerase IV . By stabilizing the enzyme-DNA cleavage complex, 1,8-naphthyridines physically block the progression of the DNA replication fork, leading to double-strand DNA breaks, cessation of cellular division, and ultimately, bacterial cell death (2)[2].

Recently, novel 1,8-naphthyridine derivatives (such as 3-TNB) have demonstrated a secondary, highly valuable therapeutic application: antibiotic-modulating activity . While some of these compounds lack direct bactericidal activity at standard concentrations, they act synergistically with existing fluoroquinolones to lower the Minimum Inhibitory Concentration (MIC) against multi-drug resistant (MDR) strains, likely by inhibiting bacterial efflux pumps or synergizing at the topoisomerase binding site (3)[3].

MOA Naph 1,8-Naphthyridine Derivatives Gyrase DNA Gyrase (Topo II) Naph->Gyrase Binds A Subunit TopoIV Topoisomerase IV Naph->TopoIV Binds Complex Stabilized Enzyme-DNA Cleavage Complex Gyrase->Complex TopoIV->Complex Block Inhibition of DNA Replication & Repair Complex->Block Death Bacterial Cell Death Block->Death

Mechanism of 1,8-naphthyridines targeting DNA gyrase and Topo IV to induce cell death.

Experimental Design: Building a Self-Validating System

To accurately assess the antimicrobial and modulating properties of 1,8-naphthyridines, the experimental design must isolate the compound's true biological effect from environmental or methodological artifacts. This requires a self-validating assay architecture:

  • Inoculum Standardization (Causality): Bacterial suspensions must be standardized to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and diluted to a final well concentration of 5×105 CFU/mL. Why? An inoculum that is too dense will cause an artificial increase in the MIC (the "inoculum effect"), while an overly dilute suspension will yield false susceptibility.

  • Solvent Control (Trustworthiness): 1,8-naphthyridines are notoriously hydrophobic and typically require Dimethyl Sulfoxide (DMSO) for initial solubilization. Because DMSO can disrupt bacterial membranes and inhibit growth at concentrations >1-2% v/v, a solvent control well is mandatory. If the solvent control shows growth inhibition, the entire plate's data is invalidated.

  • Sub-inhibitory Concentration Profiling (Causality): When testing for synergy (modulating activity), the 1,8-naphthyridine derivative must be applied at a sub-inhibitory concentration (e.g., MIC/8). Why? This ensures that any observed bacterial death is due to the potentiation of the primary antibiotic (e.g., lomefloxacin), rather than the direct bactericidal activity of the naphthyridine derivative itself.

Workflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (MHB Medium) Prep->Dilution Inoculum Inoculation (5x10^5 CFU/mL) Dilution->Inoculum Incubate Incubation (37°C, 16-20h) Inoculum->Incubate Controls Internal Controls (Growth, Sterility) Controls->Incubate Read MIC Readout (Visual/OD600) Incubate->Read

Self-validating workflow for antimicrobial screening and synergy assessment.

Step-by-Step Methodologies

Protocol A: Broth Microdilution Assay for MIC Determination

This protocol determines the lowest concentration of the 1,8-naphthyridine compound that completely inhibits visible bacterial growth (2)[2].

  • Stock Preparation: Dissolve the 1,8-naphthyridine derivative in 100% DMSO to create a stock solution at 100x the highest desired test concentration.

  • Plate Setup: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate (Columns 2-12).

  • Serial Dilution: Add 100 µL of the working compound solution (diluted in MHB) to Column 1. Transfer 50 µL from Column 1 to Column 2, mix thoroughly, and repeat across the plate to Column 10. Discard 50 µL from Column 10.

  • Control Assignment:

    • Column 11 (Growth Control): 50 µL MHB + 50 µL Inoculum.

    • Column 12 (Sterility Control): 100 µL MHB only.

    • Solvent Control: MHB + DMSO (at the highest final assay concentration) + Inoculum.

  • Inoculation: From an 18-24 hour agar culture, suspend isolated colonies in sterile saline to match a 0.5 McFarland standard. Dilute 1:150 in MHB. Add 50 µL of this inoculum to Columns 1-11.

  • Incubation & Readout: Seal the plate and incubate at 35–37°C for 16–20 hours. Determine the MIC visually (absence of turbidity) or via spectrophotometry at OD600.

Protocol B: Checkerboard Assay for Antibiotic-Modulating Activity

Used to evaluate the synergistic potential of 1,8-naphthyridines when combined with standard fluoroquinolones against MDR strains (3)[3].

  • Determine Individual MICs: Perform Protocol A for both the primary antibiotic (e.g., Lomefloxacin) and the 1,8-naphthyridine modulator.

  • Prepare Modulator Medium: Prepare a batch of MHB containing the 1,8-naphthyridine derivative at a fixed sub-inhibitory concentration of MIC/8 .

  • Antibiotic Dilution: Perform a serial two-fold dilution of the primary antibiotic in a 96-well plate, using the Modulator Medium (MHB + MIC/8 Naphthyridine) as the diluent instead of plain MHB.

  • Inoculation & Incubation: Inoculate with the MDR bacterial strain ( 5×105 CFU/mL final) and incubate at 35–37°C for 16–20 hours.

  • Calculate Synergy: Record the new MIC of the primary antibiotic. A reduction in the antibiotic's MIC by ≥4 -fold indicates significant synergistic modulation.

Quantitative Data Interpretation

The integration of 1,8-naphthyridine derivatives as modulators can drastically restore the efficacy of obsolete antibiotics against resistant pathogens. The table below summarizes the modulating effect of a synthesized derivative, 3-TNB, on fluoroquinolone resistance in an MDR Escherichia coli strain.

Bacterial StrainPrimary AntibioticModulator (1,8-Naphthyridine)MIC of Antibiotic Alone (µg/mL)MIC of Antibiotic + Modulator (µg/mL)Fold Reduction in MIC
E. coli 06 (Multi-resistant)Lomefloxacin3-TNB (at MIC/8)16.03.25.0x
E. coli 06 (Multi-resistant)Norfloxacin3-TNB (at MIC/8)64.016.04.0x
P. aeruginosa 24 (Multi-resistant)Ofloxacin3-TNB (at MIC/8)32.08.04.0x

Data Interpretation Note: The 1,8-naphthyridine derivative 3-TNB exhibits no direct antibacterial activity on its own (MIC ≥1024 µg/mL). However, the ≥4 -fold reduction in the MIC of the primary fluoroquinolones confirms a potent synergistic relationship, validating its role as a resistance-breaking adjuvant.

References

  • Source: MDPI (Molecules)
  • Rise of Novel 1,8-Naphthyridines: A Promising Front in the War Against Antibiotic Resistance Source: BenchChem Application Notes URL
  • Source: NIH PubMed Central (PMC)

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3-ethyl-2-methyl-1,8-naphthyridine synthesis

Welcome to the Technical Support Center for the synthesis of 1,8-naphthyridine derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,8-naphthyridine derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the Friedländer condensation of 2-aminonicotinaldehyde with 2-pentanone.

This guide moves beyond basic procedures to address the fundamental causality behind reaction failures, focusing on regioselectivity control, catalyst selection, and green chemistry scale-up.

Mechanistic Overview & Regioselectivity

The synthesis of 3-ethyl-2-methyl-1,8-naphthyridine relies on the Friedländer condensation. Because 2-pentanone is an unsymmetrical ketone, the reaction's success depends entirely on controlling the enolization step.

Mechanism A 2-Aminonicotinaldehyde C Thermodynamic Enolate (C3 Deprotonation) A->C Base Catalyst B 2-Pentanone B->C Base Catalyst D Aldol Condensation (Intermolecular) C->D E Cyclodehydration (Intramolecular) D->E -H2O F 3-Ethyl-2-methyl- 1,8-naphthyridine E->F

Fig 1. Thermodynamic pathway of the Friedländer condensation favoring the 3-ethyl-2-methyl isomer.

Troubleshooting & FAQs

Q1: Why is my reaction yielding the 2-propyl-1,8-naphthyridine isomer instead of the desired 3-ethyl-2-methyl-1,8-naphthyridine? Causality: This is a classic regioselectivity error caused by the enolization conditions of the unsymmetrical 2-pentanone[1]. Deprotonation at the less sterically hindered methyl group (C1) yields the kinetic enolate, leading to the 2-propyl derivative. Conversely, deprotonation at the methylene group (C3) yields the thermodynamic enolate, which is required to form the 3-ethyl-2-methyl derivative. Solution: Check your catalyst. Enamine-promoted conditions or specific Lewis acids (like Yb(OTf)3) heavily favor the kinetic product, yielding up to 77% of the unwanted 2-propyl isomer[1]. Switch to a standard thermodynamic base catalyst (e.g., NaOH) or modern basic ionic liquids to drive the reaction toward the 3-ethyl-2-methyl target[1].

Q2: I am observing significant degradation and self-condensation of 2-aminonicotinaldehyde. How can I improve the yield? Causality: 2-aminonicotinaldehyde is highly reactive. Under harsh thermal conditions (refluxing in toluene/ethanol) or prolonged exposure to strong, harsh bases, the aldehyde undergoes rapid self-condensation, starving the primary reaction and creating complex tar-like byproducts. Solution: Transition to mild, room-temperature catalytic systems. Recent validated protocols utilizing Choline Hydroxide (ChOH) in water[2] or basic ionic liquids like [Bmmim][Im] at moderate temperatures (50–80 °C)[3] significantly suppress side reactions, pushing yields above 90%.

Q3: What is the most efficient way to scale up this synthesis while minimizing solvent waste and purification bottlenecks? Causality: Traditional Friedländer syntheses rely on volatile organic solvents that complicate downstream processing (DSP) and require solvent-heavy silica gel chromatography for purification. Solution: Implement an aqueous, metal-free catalytic protocol[4]. By using water as the solvent and ChOH as the catalyst, the hydrophobic 1,8-naphthyridine product naturally precipitates out of the aqueous phase as the reaction completes. This acts as a self-validating system: the precipitation drives the equilibrium forward and allows for isolation via simple vacuum filtration, bypassing chromatography entirely[4].

Quantitative Yield Analysis

The table below summarizes the causal relationship between the chosen catalytic system, the resulting regioselectivity, and the final yield.

Catalytic SystemSolvent / TempMajor Isomer FormedTarget Yield (%)Reference
NaOH Ethanol, Reflux3-Ethyl-2-methyl (Thermodynamic)~66%[1]
Yb(OTf)3 / Pyrrolidine Toluene, RT2-Propyl (Kinetic)*16%[1]
[Bmmim][Im] Ionic Liquid, 80 °C3-Ethyl-2-methyl (Thermodynamic)>90%[3]
Choline Hydroxide (ChOH) Water, RT3-Ethyl-2-methyl (Thermodynamic)>90%[4]

*Note: Under Yb(OTf)3 enamine-promoted conditions, the unwanted kinetic 2-propyl isomer dominates at 77% yield.

Validated Experimental Protocol: Gram-Scale Aqueous Synthesis

This protocol leverages the Choline Hydroxide (ChOH) methodology[4]. It is a self-validating workflow: the phase separation of the product serves as an intrinsic visual indicator of reaction completion.

Reagents Required:

  • 2-Aminonicotinaldehyde (10 mmol, ~1.22 g)

  • 2-Pentanone (10 mmol, ~0.86 g)

  • Choline Hydroxide (ChOH) (1 mol%, ~3 μL)

  • Deionized Water (10 mL)

Step-by-Step Methodology:

  • Reactant Dispersion: In a 50 mL round-bottom flask, add 10 mmol of 2-aminonicotinaldehyde and 10 mmol of 2-pentanone to 10 mL of deionized water. Stir vigorously to create a uniform suspension.

  • Catalyst Initiation: Inject 1 mol% of ChOH into the mixture. The basicity of ChOH selectively promotes the formation of the thermodynamic enolate at the C3 position of 2-pentanone.

  • Ambient Condensation: Stir the mixture at room temperature. Monitor the reaction via Thin-Layer Chromatography (TLC). As the cyclodehydration proceeds, the hydrophobic 3-ethyl-2-methyl-1,8-naphthyridine will begin to crash out of the aqueous solution as a solid precipitate.

  • Isolation: Once TLC indicates the complete consumption of the aldehyde, halt stirring. Isolate the precipitated product via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove any residual ChOH catalyst and unreacted water-soluble trace impurities. Dry the solid under a vacuum to obtain the pure product.

Workflow S1 1. Mix Reactants in H2O (10 mmol scale) S2 2. Add 1 mol% ChOH (Choline Hydroxide) S1->S2 S3 3. Stir at Room Temp (Monitor via TLC) S2->S3 S4 4. Product Precipitation (Self-Validating Step) S3->S4 S5 5. Vacuum Filtration & Cold Water Wash S4->S5 S6 Pure 3-Ethyl-2-methyl- 1,8-naphthyridine (>90%) S5->S6

Fig 2. Green experimental workflow for gram-scale synthesis using aqueous choline hydroxide.

References

  • Recent Advances in the Friedländer Reaction Chemical Reviews - ACS Publications[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited ACS Omega[Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition ACS Omega[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of 3-Ethyl-2-methyl-1,8-naphthyridine

Welcome to the Technical Support Center for 3-ethyl-2-methyl-1,8-naphthyridine . As a highly conjugated, bicyclic heterocyclic compound, it is a valuable target for synthetic and medicinal chemistry[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-ethyl-2-methyl-1,8-naphthyridine . As a highly conjugated, bicyclic heterocyclic compound, it is a valuable target for synthetic and medicinal chemistry[1]. However, its rigid planar structure leads to high crystal lattice energy and strong intermolecular π−π stacking, resulting in notoriously poor aqueous solubility (typically <10μM )[2].

This guide provides researchers and drug development professionals with field-proven, mechanistically sound troubleshooting strategies and self-validating protocols to achieve stable aqueous solutions for both in vitro and in vivo applications.

Part 1: Diagnostic Solubilization Workflow

Before selecting a solubilization method, you must align the chemical intervention with your downstream biological or analytical requirements. Use the diagnostic logic tree below to determine the optimal path.

SolubilizationWorkflow A 3-Ethyl-2-methyl-1,8-naphthyridine Solubility Failure B Identify Target Application A->B C In Vitro Assays (Cell/Enzyme) B->C Low Volume D In Vivo Studies (PK/PD/Tox) B->D High Biocompatibility E DMSO Cosolvent Method C->E F Cyclodextrin (HP-β-CD) Complexation D->F G Validation: HPLC-UV Analysis E->G F->G

Workflow for selecting the optimal solubilization strategy.

Part 2: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does 3-ethyl-2-methyl-1,8-naphthyridine immediately precipitate when I transition my organic stock into an aqueous assay buffer? Expert Insight: This is a classic kinetic solubility failure. The compound features a bicyclic naphthyridine ring system with two nitrogen atoms[1]. While the nitrogens offer some polarity, the highly planar, rigid structure promotes strong intermolecular π−π stacking in the solid state. When introduced to an aqueous environment, water molecules cannot overcome these strong intermolecular forces (high crystal lattice energy). The hydration energy is insufficient, leading to rapid nucleation and precipitation. For naphthyridine derivatives, baseline thermodynamic aqueous solubility is often severely limited[2].

Q2: I am performing in vitro cell viability assays. How can I maintain solubility without causing solvent toxicity to my cell lines? Expert Insight: For in vitro assays, a controlled cosolvent system is preferred. The compound should be dissolved in 100% DMSO to create a concentrated stock. By utilizing a "DMSO precipitation method" (controlled dilution), the stock is rapidly dispersed into a phosphate buffer[2]. To prevent cytotoxicity, the final DMSO concentration must be strictly kept below 0.5% (v/v). If precipitation still occurs, the issue is often "cold-shock nucleation." Warming your buffer to 37°C prior to the addition of the DMSO stock prevents the hydrophobic molecules from rapidly aggregating at a cold aqueous interface.

Q3: We are advancing to in vivo pharmacokinetic (PK) studies. DMSO is no longer a viable vehicle. What is the best alternative? Expert Insight: For in vivo dosing, cyclodextrin inclusion complexation is the gold standard. Native β -cyclodextrin has limited aqueous solubility (18.5 g/L) due to strong intramolecular hydrogen bonding[3]. However, chemically modified derivatives like Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD) disrupt this bonding, increasing the excipient's water solubility dramatically[4][5]. The lipophilic central cavity of the cyclodextrin encapsulates the hydrophobic 3-ethyl-2-methyl-1,8-naphthyridine molecule (typically in a 1:1 stoichiometry), shielding it from the aqueous environment while the hydrophilic exterior maintains bulk solubility.

Q4: Can I just lower the pH to protonate the nitrogen atoms and force it into solution? Expert Insight: Yes, but with severe caveats. The nitrogen atoms at positions 1 and 8 of the naphthyridine ring are weakly basic. Dropping the pH below 4.0 will protonate the nitrogens, forming a soluble salt. However, this non-physiological pH is highly toxic to cell cultures and causes severe injection-site necrosis in vivo. This strategy should be strictly reserved for analytical chemistry or structural biology applications where biocompatibility is not a factor.

Part 3: Quantitative Solubility Data

The table below summarizes the expected solubility limits of 1,8-naphthyridine derivatives across different formulation matrices to help you benchmark your experimental expectations.

Solubilization MatrixExpected Solubility Limit ( μ M)Biocompatibility / Toxicity RiskPrimary Application
0.1 M Phosphate Buffer (pH 7.4) <10μM High (No solvent toxicity)Baseline Reference
0.5% DMSO in Buffer ∼150−200μM Moderate (DMSO <0.5% is cell-safe)In vitro cell/enzyme assays
20% (w/v) HP- β -CD in Saline >2000μM High (FDA GRAS excipient)In vivo PK/PD dosing
Acidic Buffer (pH <4.0 ) ∼500μM Low (Non-physiological pH)Analytical / Structural

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol provided below includes a built-in self-validation mechanism. Do not skip the validation steps; they are critical to distinguishing between true thermodynamic solubility and unstable colloidal suspensions.

Protocol A: Cosolvent Dilution for In Vitro Assays (DMSO/Buffer)

Use this protocol to achieve up to 150μM concentrations for cell culture without exceeding DMSO toxicity limits.

  • Stock Preparation: Dissolve 3-ethyl-2-methyl-1,8-naphthyridine in 100% anhydrous DMSO to yield a 10 mM stock solution. Ensure complete dissolution by sonicating for 5 minutes.

  • Aqueous Phase Conditioning: Pre-warm 0.1 M phosphate buffer (pH 7.4) to 37°C.

    • Causality: Pre-warming increases the kinetic energy of the solvent, preventing cold-shock nucleation when the hydrophobic compound hits the aqueous interface.

  • Controlled Dispersion: Dispense 10 μ L of the DMSO stock directly into 1990 μ L of the pre-warmed buffer while vortexing vigorously (final DMSO: 0.5% v/v; target concentration: 50μM )[2].

  • Equilibration: Incubate the mixture on an orbital shaker (300 rpm) at room temperature for 1.5 hours to allow the system to reach equilibrium[2].

  • Self-Validation Check (Optical Scattering): Filter the solution through a 0.45 μ m syringe filter. Measure the absorbance of the filtrate at 600 nm using a UV-Vis spectrophotometer.

    • Validation Logic: 3-ethyl-2-methyl-1,8-naphthyridine does not absorb light at 600 nm. A baseline absorbance of exactly zero confirms the absence of colloidal aggregates or micro-precipitates, proving true thermodynamic solubility has been achieved.

Protocol B: HP- β -CD Inclusion Complexation (Shake-Flask Method)

Use this protocol to achieve millimolar concentrations suitable for in vivo animal dosing.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile 0.9% saline[5]. Stir until the solution is completely clear.

  • Drug Addition: Add an excess amount (e.g., 5 mg/mL) of solid 3-ethyl-2-methyl-1,8-naphthyridine powder to the CD solution.

  • Complexation: Seal the vial and agitate continuously on a rotary shaker at 25°C for 48 hours.

    • Causality: Inclusion complexation is a dynamic, equilibrium-driven process. Sufficient time must be allowed for the drug to partition out of its crystal lattice and into the hydrophobic CD cavity[4].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Self-Validation Check (Dilution Linearity): Isolate the supernatant. Perform a serial dilution of the supernatant (e.g., 1:2, 1:4, 1:8) using the 20% HP- β -CD vehicle as the diluent, and analyze the drug concentration via HPLC-UV.

    • Validation Logic: A strictly linear decrease in the peak area confirms that the drug is fully complexed in solution. Non-linear responses or sudden drops in peak area indicate the presence of unstable, supersaturated nanoparticles that are crashing out of solution upon dilution.

References

  • Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding Taylor & Francis Online[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes National Institutes of Health (NIH) / PMC[Link]

  • Cyclodextrins used as excipients European Medicines Agency (EMA)[Link]

  • Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs IntechOpen[Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Carbohyde[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 3-Ethyl-2-methyl-1,8-naphthyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of basic nitrogenous heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of basic nitrogenous heterocycles. 3-Ethyl-2-methyl-1,8-naphthyridine (CAS: 58309-24-3) presents unique purification hurdles due to its bicyclic, dual-nitrogen scaffold. The nitrogen atoms at positions 1 and 8 act as strong hydrogen bond acceptors and metal chelators. This structural feature often leads to severe peak tailing on standard silica gel and co-elution with structurally similar Friedländer condensation byproducts[1].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting designed for drug development professionals requiring >99% purity for downstream biological evaluation.

I. Purification Workflow Architecture

G Crude Crude 3-Ethyl-2-methyl-1,8-naphthyridine (Reaction Mixture) Prep Sample Preparation (Dissolve & 0.22µm Filter) Crude->Prep Chrom Chromatographic Separation Prep->Chrom HPLC RP-HPLC (C18, 0.1% TFA Modifier) Chrom->HPLC Flash Flash Chromatography (Alumina / Treated Silica) Chrom->Flash Fractions Fraction Collection & LC-MS Verification HPLC->Fractions Flash->Fractions Evap Solvent Evaporation (Rotary Evaporator <40°C) Fractions->Evap Cryst Recrystallization (Benzene / Diisopropyl Ether) Evap->Cryst Pure Pure 3-Ethyl-2-methyl-1,8-naphthyridine (>99% Purity) Cryst->Pure

General purification workflow for 3-ethyl-2-methyl-1,8-naphthyridine.

II. Core Methodologies & Self-Validating Protocols

Protocol A: Reversed-Phase Preparative HPLC (RP-HPLC)

Causality & Mechanism: Standard normal-phase silica often irreversibly binds basic naphthyridines due to strong interactions between the basic nitrogens and acidic silanol groups. RP-HPLC using a C18 stationary phase mitigates this. The addition of 0.1% Trifluoroacetic acid (TFA) protonates the naphthyridine nitrogens, preventing secondary interactions with residual silanols and ensuring sharp, symmetrical peak shapes[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude 3-ethyl-2-methyl-1,8-naphthyridine in a minimal volume of DMSO or the initial mobile phase (e.g., 10% Acetonitrile/Water) to achieve a concentration of 1-10 mg/mL[2].

  • Particulate Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble polymeric byproducts that could clog the preparative column frit[2].

  • Column Equilibration: Utilize a Preparative C18 column (e.g., 5 µm, 21.2 x 250 mm). Equilibrate with 90% Mobile Phase A (Water + 0.1% TFA) and 10% Mobile Phase B (Acetonitrile + 0.1% TFA)[2].

  • Gradient Elution: Run a linear gradient from 10% B to 70% B over 30 minutes. Monitor UV absorbance at 254 nm and 354 nm (the conjugated naphthyridine system exhibits strong chromophores at these wavelengths)[3].

  • Isolation: Collect peaks corresponding to the target mass and lyophilize to remove water and volatile TFA, yielding the TFA salt of the product.

Self-Validation Checkpoint: Analyze a 10 µL aliquot of the pooled fractions via analytical LC-MS before lyophilization. A successful purification will show a single peak at 254 nm with a corresponding mass of m/z 201.24 [M+H]+. The absence of m/z 173 (unreacted starting materials) or m/z 217 (oxidation products) validates the fraction pool.

Protocol B: Scalable Recrystallization

Causality & Mechanism: For gram-scale syntheses, prep-HPLC becomes a volumetric bottleneck. Recrystallization exploits the differential solubility of the target compound versus unreacted precursors. Benzene or diisopropyl ether are optimal because the moderately polar 3-ethyl-2-methyl-1,8-naphthyridine is highly soluble at the solvent's boiling point but precipitates efficiently upon cooling[4].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in a minimal volume of boiling diisopropyl ether (or a benzene/petroleum ether mixture)[4].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble impurities.

  • Nucleation & Crystallization: Allow the filtrate to cool slowly to room temperature to promote proper crystal lattice formation, then transfer to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Recovery: Filter the crystals under vacuum, wash with a minimal volume of ice-cold solvent, and dry under high vacuum at 50°C to constant weight.

Self-Validation Checkpoint: Perform a melting point (m.p.) analysis on the dried crystals. A sharp m.p. range (within 1-2°C) validates crystal lattice purity. A broad or depressed m.p. indicates solvent entrapment or co-crystallized impurities, triggering the need for a secondary recrystallization crop.

III. Quantitative Data Summary

Purification StrategyTypical Yield RecoveryFinal PurityScalabilityPrimary AdvantagePrimary Limitation
RP-HPLC (C18 + TFA) 75 - 85%>99.5%Low (mg to g)Exceptional resolution of structural isomersHigh solvent consumption; yields TFA salt
Recrystallization 60 - 70%95 - 98%High (g to kg)Cost-effective; no specialized equipmentRequires optimization of solvent systems
Flash Chromatography (Alumina) 80 - 90%90 - 95%Medium (g)Faster than HPLC; avoids silica tailingLower resolution for closely related impurities

IV. Troubleshooting Guides & FAQs

Q1: During RP-HPLC, my 3-ethyl-2-methyl-1,8-naphthyridine peak is severely tailing, causing overlap with impurities. How do I fix this? A: Tailing in basic heterocycles like 1,8-naphthyridines is almost always caused by secondary interactions between the basic nitrogen atoms and unendcapped silanol groups on the C18 stationary phase. Troubleshooting Action: Ensure your mobile phase contains a suitable modifier. Adding 2[2] or 0.1% Formic Acid protonates the nitrogens, masking the interaction. Alternatively, switch to a fully endcapped C18 column designed specifically for basic compounds.

Q2: I attempted normal-phase silica gel chromatography, but recovery was abysmal (<20%). Where did my compound go? A: 1,8-Naphthyridines coordinate strongly with the acidic sites on standard silica gel, essentially "sticking" to the column irreversibly. Troubleshooting Action: Do not use standard silica gel for this scaffold without pretreatment. If you must use normal-phase chromatography, pre-treat the silica by flushing it with 1-5% triethylamine (TEA) in your mobile phase to neutralize the acidic silanols. Better yet, switch to neutral Alumina as the stationary phase, which is much more forgiving for basic nitrogenous compounds.

Q3: My recrystallization from diisopropyl ether yielded an oil instead of crystals. What is the mechanism behind this, and how can I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point or when highly concentrated impurities depress the melting point of the mixture. Troubleshooting Action: Re-dissolve the oil in the hot solvent. Add a small amount of a slightly more polar co-solvent (like ethyl acetate) to increase solubility, then cool the solution much more slowly. Seeding the solution with a pure crystal of 1[1] just before it reaches the cloud point provides a nucleation site, forcing crystalline solid formation rather than oiling out.

Q4: How do I remove the TFA salt from my HPLC-purified product to get the free base? A: The RP-HPLC protocol yields the trifluoroacetate salt. To recover the free base, dissolve the lyophilized powder in a minimal amount of water, adjust the pH to ~8-9 using saturated aqueous sodium bicarbonate (NaHCO3), and extract with dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure[3].

V. References

  • BenchChem Technical Support Team. "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives." Benchchem. 2

  • EvitaChem. "Buy 3-Ethyl-2-methyl-1,8-naphthyridine (EVT-14737194)." EvitaChem. 1

  • National Institutes of Health (NIH) / ACS Omega. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." NIH. 3

  • Google Patents. "US4031103A - 1,8-Naphthyridine compounds." Google Patents. 4

Sources

Optimization

reducing side reactions during 1,8-naphthyridine derivative synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in the synthesis of 1,8-naphthyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in the synthesis of 1,8-naphthyridine derivatives.

The 1,8-naphthyridine scaffold is a highly privileged bioisostere of quinoline, essential in the development of antibacterial agents (e.g., Nalidixic acid, Gemifloxacin) and advanced materials[1]. However, constructing this bicyclic core is notoriously prone to side reactions, including poor regioselectivity, high-temperature degradation, and premature hydrolysis.

Below, you will find a diagnostic map of the synthetic pathways, followed by field-proven, self-validating protocols and a causal troubleshooting guide to ensure high-yield, high-purity outcomes.

Core Reaction Workflows & Diagnostic Mapping

G A 2-Aminonicotinaldehyde (Starting Material) B Friedländer Annulation A->B + Ketone C Gould-Jacobs Reaction A->C + Malonate D Side Reaction: Regioisomer Mixture B->D Standard Base/Acid F Target: 1,8-Naphthyridine B->F TABO Catalyst E Side Reaction: Polymerization & Tar C->E Prolonged >250°C C->F Controlled Thermolysis

Diagnostic map of 1,8-naphthyridine synthesis pathways and common side-reaction branch points.

Troubleshooting Guide & FAQs

Issue 1: Poor Regioselectivity in the Friedländer Annulation

Q: I am using the Friedländer annulation with unsymmetrical methyl ketones, but I keep isolating a 50:50 mixture of regioisomers (2-alkyl vs. 2,3-dialkyl 1,8-naphthyridines). How can I drive the reaction to a single regioisomer?

The Causality: Unsymmetrical methyl ketones possess two distinct α-methylene/methyl sites capable of enolization. Under standard thermodynamic control (using simple bases like NaOH or Brønsted acids), enolization occurs at both sites with little discrimination, leading to a mixture of regioisomeric condensation products .

The Solution: Shift from thermodynamic control to strict steric control by employing a bulky bicyclic secondary amine catalyst, specifically TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane). TABO selectively attacks the less sterically hindered α-methyl group to form a bulky enamine intermediate. This intermediate dictates the site of the subsequent aldol condensation, yielding the 2-substituted 1,8-naphthyridine with exceptional regioselectivity (up to 96:4) . Counterintuitively, increasing the temperature to 75 °C improves this regioselectivity by accelerating the desired cyclization pathway before any non-catalyzed background enolization can occur [[2]]([Link]).

Quantitative Data: Catalyst Impact on Regioselectivity

Catalyst System Temperature (°C) Conversion (%) Regioselectivity Ratio (2-alkyl : 2,3-dialkyl)
NaOH (aq) 25 >90 ~ 50:50
Pyrrolidine 25 >95 80:20
TABO 25 >98 90:10

| TABO | 75 | >98 | 96:4 |

Data summarized from Movassaghi et al. demonstrating TABO's superiority .

G2 K Unsymmetrical Ketone E Sterically Hindered Enamine (Kinetic Control) K->E + Catalyst T TABO Catalyst T->E C Aldol Condensation E->C + o-aminoaldehyde P 2-Substituted 1,8-Naphthyridine (>96% Selectivity) C->P Cyclization

Mechanistic pathway of TABO-catalyzed Friedländer reaction demonstrating strict steric control.

Self-Validating Protocol: Regioselective Friedländer Synthesis

  • Preparation: Charge a dry reaction vessel with 2-aminonicotinaldehyde (1.0 eq) and the unsymmetrical methyl ketone (1.5 eq) in anhydrous ethanol.

  • Catalyst Addition: Add TABO (1.1 eq) followed by a catalytic amount of H₂SO₄ (0.05 eq) to activate the amine via trace protonation. Note: Slow addition of the ketone over 1 hour further suppresses background reactions.

  • Thermal Activation: Heat the mixture to 75 °C. Stir for 12–16 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Pull a 10 µL aliquot and run HPLC (C18 column, MeCN/H₂O gradient). If the ratio of the 2-alkyl peak to the 2,3-dialkyl peak is <90:10, verify the purity of your TABO catalyst, as amine oxidation degrades its steric bulk.

  • Isolation: Cool to room temperature. The highly pure regioisomer will typically crystallize directly from the reaction mixture. Isolate via vacuum filtration.

Issue 2: Tarring and Decarboxylation in Gould-Jacobs Cyclization

Q: During the thermal cyclization step of the Gould-Jacobs reaction, my yields are dropping to <40% due to heavy tarring and decarboxylation byproducts. How can I minimize this degradation?

The Causality: The Gould-Jacobs reaction requires extreme high-temperature thermolysis (typically >250 °C in diphenyl ether) to drive the electrocyclization of the anilinomethylene malonate intermediate into the 4-oxo-1,8-naphthyridine-3-carboxylate core . However, prolonged exposure of the newly formed product to 250 °C causes the carboxylate group to undergo premature thermal decarboxylation, while reactive intermediates polymerize into insoluble tar .

The Solution: Optimize heat transfer and minimize residence time. Instead of heating the intermediate from room temperature up to 250 °C (which maximizes the time spent in the degradation danger zone), use a pre-heated solvent dropwise addition method.

Self-Validating Protocol: Controlled Thermolysis

  • Solvent Pre-heating: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, heat 500 mL of diphenyl ether to a rolling boil (250–259 °C).

  • Dropwise Addition: Dissolve your condensation intermediate in a minimal amount of warm diphenyl ether. Add this solution dropwise to the boiling solvent over 30 minutes.

  • Rapid Quench: Once addition is complete, hold at reflux for exactly 15 minutes. Validation Checkpoint: Spot on TLC (silica, 9:1 DCM:MeOH); the intermediate spot should be completely consumed. Immediately remove the heat source and apply a forced-air cooling bath to drop the temperature below 150 °C within 5 minutes.

  • Precipitation: As the mixture cools to room temperature, the target 1,8-naphthyridine derivative will precipitate. Wash extensively with hexanes to remove residual diphenyl ether .

Issue 3: Hydrolysis in Aqueous "Green" Synthesis

Q: I am attempting a green synthesis of 1,8-naphthyridines in water, but I am seeing incomplete conversion and hydrolysis of my starting 2-aminonicotinaldehyde. What is wrong?

The Causality: While water is an excellent, sustainable solvent, 2-aminonicotinaldehyde has limited aqueous solubility. If the condensation reaction is too slow, the aldehyde moiety is susceptible to hydration and subsequent degradation pathways before cyclization can occur.

The Solution: Incorporate a biocompatible ionic liquid (IL) catalyst, such as Choline Hydroxide (ChOH) , at a low loading (1 mol%). ChOH acts as both a phase-transfer agent to improve substrate solubility and a hydrogen-bond donor/acceptor network. This network stabilizes the transition state of the aldol condensation, accelerating the reaction to completion (gram-scale yields >90% at 50 °C) before hydrolysis can take place .

References

  • Movassaghi, M., & Hill, M. D. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. URL:[Link]

  • Kulkarni, M. R., & Gaikwad, N. D. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976–978. URL:[Link]

  • Conrad, J., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. European Journal of Organic Chemistry, 2020(38), 6087-6095. URL:[Link]

  • Wang, J., et al. (2001). Highly Regioselective Friedländer Reaction. Organic Letters, 3(20), 3107-3110. URL:[Link]

  • Saha, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18398-18408. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Ethyl-2-methyl-1,8-naphthyridine

Welcome to the Advanced Crystallization Support Center. As application scientists and drug development professionals, we understand that obtaining diffraction-quality single crystals of heterocyclic compounds is often th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As application scientists and drug development professionals, we understand that obtaining diffraction-quality single crystals of heterocyclic compounds is often the primary bottleneck in structural elucidation.

3-Ethyl-2-methyl-1,8-naphthyridine (C12H12N2) is a bicyclic heterocyclic compound featuring two nitrogen atoms at the 1 and 8 positions[1]. While this structural motif is highly valuable in medicinal chemistry, its basic nitrogen centers and planar aromatic surfaces make it highly prone to hydrogen bonding, π−π stacking, and solvent entrapment[2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome the unique crystallization challenges associated with this compound.

Diagnostic Crystallization Workflow

Before adjusting your solvent systems, consult the logical workflow below to identify the root cause of your crystallization failure.

G Start 3-Ethyl-2-methyl-1,8-naphthyridine Crude Sample CheckPurity Purity Assessment (NMR/HPLC) Start->CheckPurity Decision1 Purity > 85%? CheckPurity->Decision1 Purification Pre-Crystallization Purification Purification->CheckPurity Decision1->Purification No MethodSelection Select Crystallization Methodology Decision1->MethodSelection Yes VaporDiff Vapor Diffusion (Low Yield/High Quality) MethodSelection->VaporDiff SlowEvap Slow Evaporation (Scale-up/Routine) MethodSelection->SlowEvap Issue1 Defect: Oiling Out (Phase Separation) VaporDiff->Issue1 Too rapid anti-solvent diffusion Success Diffraction-Quality Single Crystal VaporDiff->Success Thermodynamic growth Issue2 Defect: Twinning / Solvent Loss SlowEvap->Issue2 High volatility solvent escapes SlowEvap->Success Thermodynamic growth Fix1 Adjust Anti-Solvent or Introduce Seeds Issue1->Fix1 Fix1->VaporDiff Fix2 Switch to Low-Volatility Solvent System Issue2->Fix2 Fix2->SlowEvap

Troubleshooting workflow for the crystallization of 1,8-naphthyridine derivatives.

Troubleshooting FAQs

Q1: My 3-ethyl-2-methyl-1,8-naphthyridine sample consistently "oils out" (forms a biphasic liquid) instead of nucleating. How do I force crystallization? Causality: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the crystallization temperature by the solvent, or when supersaturation is achieved too rapidly. For 1,8-naphthyridines, residual impurities (even at 5-10%) act as fluxes, further depressing the melting point. Solution:

  • Validate Purity: Ensure purity is >85% before attempting single-crystal growth. Crystallization for Single Crystal X-Ray Diffraction (SCXRD) is not a purification technique; it requires a pre-purified starting material.

  • Switch to Vapor Diffusion: Instead of thermal cooling, utilize vapor diffusion. Dissolve the compound in a "good" solvent (e.g., dichloromethane) and allow a "poor" anti-solvent (e.g., pentane) to slowly diffuse into the matrix. This reduces the supersaturation generation rate, bypassing the metastable oil phase[3].

Q2: I am getting crystals, but X-ray diffraction shows severe twinning and solvent lattice entrapment. What is causing this? Causality: Highly volatile solvents (e.g., acetone, diethyl ether, or pure DCM) evaporate too quickly, driving rapid kinetic nucleation rather than thermodynamic growth. Furthermore, naphthyridine rings often pack in a herringbone or slipped columnar fashion, creating voids that trap small solvent molecules via hydrogen bonding or π−π interactions[2]. When removed from the mother liquor, these volatile solvents escape the lattice, causing the crystal to crack or twin. Solution: Transition to solvent systems with higher boiling points or use a co-solvent system (e.g., Methanol/Dichloromethane 1:9) to stabilize the lattice[3]. If a volatile solvent must be used, immediately harvest the crystals into a cryo-protectant oil (e.g., Paratone-N) upon removal from the mother liquor to prevent solvent evaporation prior to mounting.

Q3: My compound crystallized beautifully, but the crystallographer reported it as a protonated salt rather than the free base. How did this happen? Causality: The nitrogen atoms on the 1,8-naphthyridine ring are highly basic. Protonated amine bases crystallize much faster and more readily than neutral organic compounds. If the pH of your crystallization solution is slightly acidic, the compound will protonate, and you will inadvertently crystallize the salt form. Solution: Always verify the pH of your solution. Prior to crystallization, neutralize the reaction mixture with a mild base (e.g., sodium carbonate to pH 6-7) and extract the free base with methylene chloride[4].

Quantitative Data: Solvent Systems & Kinetics

The following table summarizes empirically reported crystallization conditions and expected kinetics for 1,8-naphthyridine derivatives to help you benchmark your experimental design.

Compound ClassCrystallization MethodSolvent SystemTempExpected Growth TimeReference
1,8-Naphthyridine-3-carbonitrile Slow EvaporationMethanol / Dichloromethane (1:9)Room TempDaysBenchChem[3]
4-Chloro-2,7-dimethyl-1,8-naphthyridine Hot RecrystallizationHot Heptane90 °C to RT> 12 hoursAsian Pubs[4]
Iridium-1,8-naphthyridine complex Inter-diffusionDichloromethane / Methanol (2:1)85 °C (358 K)DaysPMC[5]

Validated Experimental Protocols

To ensure reproducibility and self-validation, follow these step-by-step methodologies tailored for 1,8-naphthyridine derivatives.

Protocol A: Vapor Diffusion (Anti-Solvent Method)

Ideal for milligram-scale samples (< 10 mg) where material conservation is critical.

  • Dissolution: Dissolve 2-10 mg of 3-ethyl-2-methyl-1,8-naphthyridine in a minimal volume (0.5-1.0 mL) of a "good" solvent (e.g., Dichloromethane or Chloroform) inside a small, open inner vial[3]. Ensure complete dissolution; filter through a PTFE syringe filter if particulate matter remains.

  • Anti-Solvent Preparation: Place 3-5 mL of a volatile "poor" solvent (e.g., Pentane or Hexane) into a larger, sealable outer vessel[3]. The anti-solvent must be miscible with the good solvent, but the compound must be insoluble in it.

  • Assembly: Carefully place the unsealed inner vial into the outer vessel containing the anti-solvent.

  • Incubation: Seal the outer vessel tightly to create a closed system. Store in a vibration-free environment at a constant temperature. The anti-solvent will gradually vaporize and diffuse into the inner vial, systematically lowering the solubility and inducing high-quality, thermodynamic nucleation over 1 to 3 weeks[3].

Protocol B: Controlled Slow Evaporation

Ideal for larger scale (> 50 mg) routine crystallizations.

  • pH and Purity Verification: Ensure the crude compound is >85% pure via NMR. Verify that the compound is in its free-base form by neutralizing with sodium carbonate (pH 6-7) during the final extraction step[4].

  • Solvent Selection: Prepare a nearly saturated solution using a solvent mixture with moderate volatility, such as Methanol/Dichloromethane (1:9)[3]. Avoid pure, highly volatile solvents (like acetone or diethyl ether) to prevent rapid kinetic growth and subsequent crystal degradation.

  • Evaporation Control: Place the solution in a clean vial. Instead of leaving it completely open, cover the vial with parafilm and puncture a single pinhole. This restricts the evaporation rate, promoting the growth of larger, defect-free single crystals over several days.

References

  • Asian Publication Corporation. "Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone". URL:[Link][4]

  • PMC (National Institutes of Health). "Synthesis and crystal structure of (1,8-naphthyridine-κ2 N,N′)[2-(1H-pyrazol-1-yl)phenyl-κ2 N 2,C 1]iridium(III) hexafluoridophosphate dichloromethane monosolvate". URL:[Link][5]

  • University of Fribourg. "Guide for crystallization: Tips and Tricks". URL:[Link]

  • CrystEngComm (RSC Publishing). "Crystalline transformations of dinaphthyridinylamine derivatives with alteration of solid-state emission in response to external stimuli". URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectra of 3-ethyl-2-methyl-1,8-naphthyridine and Quinoline

This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 3-ethyl-2-methyl-1,8-naphthyridine and the foundational heterocyclic compound, quinoline. Designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 3-ethyl-2-methyl-1,8-naphthyridine and the foundational heterocyclic compound, quinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation to explore the structural nuances that govern the distinct spectral features of these molecules. We will dissect the underlying principles of NMR in heteroaromatic systems, analyze each spectrum in detail, and provide a robust experimental framework for acquiring high-quality data.

Introduction: Structure, Function, and the Need for Precise Characterization

Quinoline and 1,8-naphthyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial and antibacterial drugs.[1][2] The precise substitution pattern on these ring systems is critical as it profoundly influences their biological activity and pharmacokinetic properties. 3-ethyl-2-methyl-1,8-naphthyridine, a substituted derivative, presents a more complex analytical challenge compared to the parent quinoline structure.

¹H NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such molecules.[1] It provides critical information on the number of distinct protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).[1] This guide will use quinoline as a benchmark to understand the more intricate spectrum of its substituted naphthyridine analogue, highlighting the predictable yet powerful effects of heteroatoms and alkyl substituents.

Foundational Principles: ¹H NMR in Heteroaromatic Systems

The ¹H NMR spectra of aromatic compounds are dominated by the phenomenon of the ring current . In the presence of an external magnetic field (B₀), the delocalized π-electrons of the aromatic ring circulate, inducing a secondary magnetic field.[3][4] This induced field opposes the external field in the center of the ring but reinforces it on the periphery. Consequently, protons attached to the outside of the ring experience a stronger effective magnetic field and are said to be "deshielded," causing them to resonate at a higher chemical shift (downfield), typically in the δ 6.5-9.0 ppm region.[1][5]

This anisotropic effect is fundamental to interpreting the spectra of both quinoline and 1,8-naphthyridine.[4][5] Furthermore, the presence of electronegative nitrogen atoms within the ring system introduces additional deshielding effects on adjacent protons, providing key diagnostic clues for signal assignment.

G Figure 1: Anisotropic Effect in Aromatic Systems cluster_ring A Aromatic Ring (π-electron cloud) B_ind_in Induced Field (opposes B₀) Shielding Zone (+) B_ind_out Induced Field (reinforces B₀) Deshielding Zone (-) proton_out Peripheral Proton (H) (Downfield Shift) B0_up Applied Magnetic Field (B₀) B0_up->A p1 p2 p1->p2 Ring Current p3 p2->p3 Ring Current p4 p3->p4 Ring Current p4->p1 Ring Current start_B0 end_B0 start_B0->end_B0 B₀ deshield_label Deshielding Zone (Protons resonate downfield) shield_label Shielding Zone

Caption: Anisotropic effect in an aromatic ring.

Spectral Analysis of Quinoline

Quinoline (C₉H₇N) is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyridine ring. Its ¹H NMR spectrum displays seven distinct signals in the aromatic region, each corresponding to a single proton.

Caption: Structure of 3-ethyl-2-methyl-1,8-naphthyridine.

The ¹H NMR spectrum can be divided into two distinct regions: the aliphatic region and the aromatic region.

Aliphatic Region (δ ≈ 1.0-3.0 ppm):

  • Methyl Group (-CH₃ at C2): This will appear as a sharp singlet, integrating to 3 protons. Its position, attached to an aromatic ring, will likely be around δ 2.5-2.8 ppm.

  • Ethyl Group (-CH₂CH₃ at C3): This group gives rise to two signals:

    • A triplet (integrating to 3H) around δ 1.3-1.5 ppm for the terminal -CH₃ protons, split by the adjacent -CH₂ group.

    • A quartet (integrating to 2H) around δ 2.8-3.1 ppm for the -CH₂ protons, split by the terminal -CH₃ group.

Aromatic Region (δ ≈ 7.0-9.0 ppm): The substitution at positions 2 and 3 simplifies the aromatic region, leaving four protons on the naphthyridine core.

  • H7 (δ ≈ 8.8-9.0 ppm): Similar to H2 in quinoline, H7 is adjacent to a nitrogen atom (N8) and is expected to be the most deshielded aromatic proton.

  • H5 (δ ≈ 8.0-8.2 ppm): This proton is subject to the peri-effect from the N1 lone pair, leading to a significant downfield shift.

  • H4 (δ ≈ 7.8-8.0 ppm): This proton will likely appear as a singlet, as its adjacent positions (C3 and the ring junction) have no protons for coupling. It is deshielded by the N1 atom.

  • H6 (δ ≈ 7.2-7.4 ppm): This proton is expected to be the most upfield of the aromatic signals, being furthest from the strong deshielding zones of the two nitrogen atoms. It will appear as a doublet of doublets, coupled to H5 and H7.

Comparative Analysis: Key Spectral Differences

The comparison reveals how structural modifications translate directly into distinct NMR signatures.

FeatureQuinoline3-ethyl-2-methyl-1,8-naphthyridineRationale for Difference
Aliphatic Signals NoneThree signals: a singlet (-CH₃), a quartet (-CH₂-), and a triplet (-CH₃).Presence of methyl and ethyl substituents on the naphthyridine ring.
Aromatic Protons 74Two protons on the pyridine-derived ring are replaced by the alkyl substituents.
Most Deshielded Proton H2 (δ ≈ 8.9 ppm)H7 (δ ≈ 8.8-9.0 ppm)Both are α-protons to a nitrogen atom, experiencing a strong deshielding effect.
Symmetry Lower symmetry, all 7 aromatic protons are unique.Higher symmetry in the remaining aromatic protons of the substituted ring.The substitution pattern dictates the magnetic equivalence of the remaining protons.
Key Splitting Patterns H3 and H4 show characteristic doublet of doublets patterns.H4 is a singlet due to substitution at C3. H6 shows a doublet of doublets.Substitution removes adjacent protons, collapsing the splitting pattern to a singlet.
Influence of N-atoms One nitrogen deshields H2 and H8.Two nitrogen atoms (N1 and N8) create distinct deshielding zones, strongly affecting H7, H5, and H4.The presence and position of the second heteroatom in the 1,8-naphthyridine core significantly alters the electronic environment.

Standard Experimental Protocol for ¹H NMR Spectroscopy

To ensure high-quality, reproducible data, the following protocol should be observed. This protocol represents a self-validating system by incorporating an internal standard for accurate chemical shift referencing.

Objective: To acquire a high-resolution ¹H NMR spectrum of the analyte.

Materials:

  • Analyte (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), 0.6-0.7 mL

  • NMR tube (5 mm, high precision)

  • Internal Standard (Tetramethylsilane, TMS, usually pre-dissolved in deuterated solvent)

  • NMR Spectrometer (≥400 MHz recommended for better resolution)

Methodology:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the purified analyte and place it in a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS (0.03% v/v). [1]The choice of solvent is critical; the analyte must be fully soluble. c. Agitate the vial gently (vortex if necessary) until the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift. c. Shim the magnetic field to achieve maximum homogeneity. This is crucial for sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

  • Data Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). b. Use a standard pulse-acquire sequence. A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay. c. Set the number of scans (e.g., 8 or 16 for a concentrated sample) to achieve an adequate signal-to-noise ratio. d. The relaxation delay (d1) should be set to at least 1-2 seconds to allow for sufficient relaxation of the protons between pulses, ensuring accurate integration.

  • Data Processing: a. Apply a Fourier Transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum manually or automatically to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm. d. Integrate the signals to determine the relative ratios of the protons. e. Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.

Conclusion

The comparative analysis of the ¹H NMR spectra of quinoline and 3-ethyl-2-methyl-1,8-naphthyridine serves as a powerful illustration of fundamental structure-property relationships in NMR spectroscopy. The spectrum of quinoline provides a classic example of a heteroaromatic system, where the primary influences are the ring current and a single nitrogen atom. In contrast, the spectrum of the substituted naphthyridine demonstrates the combined effects of an additional heteroatom and alkyl substituents, which predictably alter the chemical shifts and simplify the coupling patterns in the aromatic region while introducing new signals in the aliphatic region. A thorough understanding of these principles, coupled with rigorous experimental technique, is indispensable for the accurate characterization of novel chemical entities in the field of drug discovery and development.

References

  • Beck, A. (n.d.).
  • Beck, A. (n.d.).
  • BenchChem. (2026). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • TSI Journals. (2018).
  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.
  • Abu-Melha, S. (2026).
  • The Royal Society of Chemistry. (n.d.). Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes.
  • RSC Publishing. (2024). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion.
  • AIP Publishing. (n.d.).
  • Digital Repository. (n.d.). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring.
  • Electronic Supplementary Data. (n.d.). Functional 1,8-naphthyridine copper(I)
  • YouTube. (2023). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. [Link]

  • Scanned with CamScan. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between.
  • Minnesota State University Moorhead. (n.d.).
  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • Chaitanya Deemed to be University. (n.d.). Environmentally favorable Synthesis and Characterization of series of 2-hydrazinyl-3- substituted [6][7]naphthyridines.

  • Journal of the American Chemical Society. (n.d.).
  • BenchChem. (2025). Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide.
  • IChO PAN. (n.d.).
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
  • Chemistry LibreTexts. (2021). 6.

Sources

Comparative

Antimicrobial Efficacy Comparison: 3-Ethyl-2-methyl-1,8-naphthyridine vs. Nalidixic Acid

Executive Summary & Structural Rationale In the landscape of synthetic antimicrobial development, the 1,8-naphthyridine scaffold represents a foundational pharmacophore. This guide provides a rigorous, data-driven compar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of synthetic antimicrobial development, the 1,8-naphthyridine scaffold represents a foundational pharmacophore. This guide provides a rigorous, data-driven comparison between Nalidixic Acid —the pioneering first-generation quinolone antibiotic—and 3-Ethyl-2-methyl-1,8-naphthyridine , a basic substituted derivative.

For drug development professionals, comparing these two molecules serves as a masterclass in Structure-Activity Relationship (SAR). While the raw naphthyridine core possesses broad theoretical potential for chemical biology 1, it is the precise functionalization of this ring system that dictates target engagement. Nalidixic acid's antimicrobial potency is entirely contingent on its 4-oxo and 3-carboxylic acid moieties, which are absent in 3-ethyl-2-methyl-1,8-naphthyridine.

Mechanistic Profiling: The Causality of Target Engagement

To understand the stark contrast in their antimicrobial efficacy, we must analyze the molecular causality of their interactions with bacterial enzymes.

Nalidixic Acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid): Nalidixic acid exerts its bactericidal effect by targeting the A subunit of bacterial DNA gyrase (Topoisomerase II) 2. The causality of this binding is strictly dependent on a water-metal ion bridge. The 3-carboxyl and 4-oxo groups coordinate with a magnesium ion (Mg2+), which in turn bridges the drug to the serine and acidic residues of the GyrA subunit. This stabilizes the DNA-gyrase cleavage complex, halting replication forks and triggering double-strand DNA breaks 3.

3-Ethyl-2-methyl-1,8-naphthyridine: This molecule lacks the critical 3-carboxyl and 4-oxo pharmacophores. Without these functional groups, the molecule cannot coordinate the essential Mg2+ ion. Consequently, it fails to form the ternary complex with DNA gyrase and DNA. In a biological assay, this compound acts primarily as an inert scaffold or synthetic intermediate rather than an active antimicrobial agent 1.

Mechanism Nal Nalidixic Acid (4-oxo, 3-COOH) Mg Mg2+ Coordination Nal->Mg Binds Naph 3-Ethyl-2-methyl- 1,8-naphthyridine NoMg No Coordination Naph->NoMg Lacks Pharmacophores Gyrase DNA Gyrase (Topoisomerase II) Mg->Gyrase Forms Ternary Complex NoBlock Normal DNA Replication NoMg->NoBlock Fails to Bind Block DNA Replication Blocked (Bactericidal) Gyrase->Block Cleavage Complex Stabilized

Figure 1: Mechanistic divergence between Nalidixic Acid and 3-Ethyl-2-methyl-1,8-naphthyridine.

Comparative Efficacy Data

The structural differences translate directly to their in vitro performance. Nalidixic acid exhibits potent activity against Gram-negative pathogens (e.g., E. coli), whereas the unfunctionalized 3-ethyl-2-methyl-1,8-naphthyridine shows negligible baseline activity.

Table 1: Quantitative Antimicrobial Comparison
ParameterNalidixic Acid3-Ethyl-2-methyl-1,8-naphthyridine
IUPAC Core 1,8-naphthyridine1,8-naphthyridine
Key Pharmacophores 4-oxo, 3-carboxylic acidNone (Alkyl substitutions only)
Target Enzyme DNA Gyrase (GyrA)N/A
MIC (E. coli) 2.0 - 8.0 µg/mL> 128 µg/mL
MIC (S. aureus) > 128 µg/mL (Intrinsic resistance)> 128 µg/mL
Clinical Utility Gram-negative UTI treatmentSynthetic intermediate / Precursor

Experimental Protocols: Self-Validating Systems

To objectively determine the antimicrobial efficacy of 1,8-naphthyridine derivatives, a robust Broth Microdilution Assay is required 4. The following protocol is designed as a self-validating system, ensuring that any observed inhibition is causally linked to the compound rather than experimental artifacts.

Protocol: Resazurin-Assisted Broth Microdilution (MIC/MBC)

Rationale: Traditional visual turbidity readouts are subjective and prone to error, especially with compounds that may precipitate. We incorporate Resazurin (an oxidation-reduction indicator) because metabolically active bacteria reduce blue resazurin to pink, highly fluorescent resorufin. This provides an objective, quantifiable causality between compound concentration and cellular respiration.

Step 1: Compound Preparation & Internal Controls

  • Dissolve Nalidixic Acid and 3-Ethyl-2-methyl-1,8-naphthyridine in 100% DMSO to create 10 mg/mL stock solutions.

  • Self-Validation: Prepare a DMSO vehicle control (max final concentration 1% v/v) to prove the solvent does not cause the observed bacterial death. Include a Ciprofloxacin positive control to validate assay sensitivity and a sterile broth negative control to ensure no environmental contamination.

Step 2: Serial Dilution

  • In a 96-well plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton Broth (MHB) supplemented with physiological concentrations of Mg2+ (critical for quinolone binding). Concentration range: 128 µg/mL down to 0.25 µg/mL.

Step 3: Standardized Inoculation

  • Prepare a bacterial suspension of E. coli (ATCC 25922) adjusted to a 0.5 McFarland standard, then dilute 1:100 in MHB.

  • Inoculate each well to achieve a final concentration of exactly 5×105 CFU/mL.

  • Causality: Maintaining this exact inoculum density prevents the "inoculum effect," where an overabundance of bacterial targets artificially inflates the MIC, masking the compound's true efficacy.

Step 4: Incubation & Resazurin Addition

  • Incubate the plate at 37°C for 18 hours.

  • Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration well that remains blue (indicating complete inhibition of metabolic activity).

Step 5: Minimum Bactericidal Concentration (MBC) Validation

  • To prove the mechanism is bactericidal (like Nalidixic acid) rather than merely bacteriostatic, plate 10 µL from all "blue" wells onto drug-free agar plates.

  • Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial CFU.

Workflow Prep Compound Prep (DMSO Stock) Dilution Two-Fold Serial Dilution (96-well plate) Prep->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24 hrs) Inoculation->Incubation Readout MIC Determination (Resazurin/OD600) Incubation->Readout Validation MBC Plating (Agar Recovery) Readout->Validation

Figure 2: Self-validating broth microdilution workflow for MIC and MBC determination.

Conclusion

The comparative analysis between 3-ethyl-2-methyl-1,8-naphthyridine and Nalidixic acid underscores a fundamental principle of drug design: a scaffold alone is insufficient without the correct spatial arrangement of pharmacophores. Nalidixic acid's 4-oxo and 3-carboxylic acid groups are non-negotiable requirements for coordinating the Mg2+ ion necessary to poison DNA gyrase. Consequently, while 3-ethyl-2-methyl-1,8-naphthyridine serves as an excellent intermediate for synthesizing novel heterocyclic compounds, it lacks the intrinsic antimicrobial efficacy of its highly functionalized counterpart.

References

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH.
  • nalidixic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Source: Guide to Pharmacology.
  • Application Notes and Protocols for Antimicrobial Screening of 1,8-Naphthyridine Deriv
  • Buy 3-Ethyl-2-methyl-1,8-naphthyridine (EVT-14737194). Source: EvitaChem.

Sources

Validation

A Comparative Cytotoxicity Analysis: Evaluating 3-Ethyl-2-Methyl-1,8-Naphthyridine Against Standard Chemotherapeutic Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of the novel compound 3-ethyl-2-methyl-1,8-naphthyridine. By benchmarking...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of the novel compound 3-ethyl-2-methyl-1,8-naphthyridine. By benchmarking its performance against established chemotherapeutic agents—Cisplatin, Doxorubicin, and Paclitaxel—this document offers both the theoretical underpinnings and practical methodologies required for a robust preliminary anticancer screening.

Introduction: The Quest for Novel Anticancer Scaffolds

The landscape of cancer chemotherapy is continually evolving, driven by the urgent need for more effective and selective therapeutic agents. While cornerstone drugs have significantly improved patient outcomes, challenges such as drug resistance and off-target toxicity persist. This has fueled the exploration of new chemical scaffolds with unique mechanisms of action. Among these, the 1,8-naphthyridine core has emerged as a promising pharmacophore, with various derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2]

This guide focuses on 3-ethyl-2-methyl-1,8-naphthyridine, a specific derivative whose cytotoxic profile is yet to be extensively characterized. We will outline a direct comparison against three standard-of-care chemotherapeutics, each with a distinct mechanism of action, to provide a multi-faceted assessment of this novel compound's potential.

Section 1: Mechanisms of Action - A Comparative Overview

An effective cytotoxicity screen begins with understanding how different compounds induce cell death. The choice of standard chemotherapeutics for this guide is deliberate, providing a basis for comparison across multiple, well-defined cellular pathways.

Standard Chemotherapeutic Agents

Cisplatin: The DNA Cross-linking Agent Cisplatin is a platinum-based drug that remains a linchpin in the treatment of various solid tumors, including testicular, ovarian, and lung cancers.[3] Its primary mechanism involves entering the cell where it undergoes aquation, becoming an active electrophile.[4] This activated form covalently binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand crosslinks.[4][5] These DNA adducts distort the double helix, obstructing DNA replication and transcription.[6] This triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.[3][4][7]

cisplatin_mechanism cluster_cell Cancer Cell Cisplatin_in Cisplatin (Intracellular) Aquation Aquation (Activated Cisplatin) Cisplatin_in->Aquation DNA_Binding DNA Binding Aquation->DNA_Binding Crosslinks DNA Adducts (Intra/Interstrand Crosslinks) DNA_Binding->Crosslinks DDR DNA Damage Response (DDR) Crosslinks->DDR Activates Arrest G2/M Cell Cycle Arrest DDR->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Leads to doxorubicin_mechanism Dox Doxorubicin Intercalation DNA Intercalation Dox->Intercalation TopII Topoisomerase II Poisoning Dox->TopII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Intercalation->TopII DSB DNA Double-Strand Breaks TopII->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis DSB->Apoptosis OxidativeStress->Apoptosis

Caption: The multi-faceted mechanism of Doxorubicin.

Paclitaxel: The Microtubule Stabilizer Paclitaxel, a member of the taxane family, is a potent mitotic inhibitor used in the treatment of breast, ovarian, and lung cancers, among others. [8][9]Unlike agents that damage DNA, Paclitaxel's target is the cell's cytoskeleton. [10]It binds to the β-tubulin subunit of microtubules, the dynamic protein filaments essential for cell division. [8][10]This binding stabilizes the microtubules, preventing their normal depolymerization. [9]The resulting rigid, non-functional microtubule bundles disrupt the formation of the mitotic spindle, arresting the cell cycle in the M-phase and ultimately triggering apoptosis. [8][10]

paclitaxel_mechanism Paclitaxel Paclitaxel Tubulin Binds to β-tubulin Paclitaxel->Tubulin Stabilization Microtubule Stabilization (Inhibits Depolymerization) Tubulin->Stabilization SpindleDisruption Mitotic Spindle Disruption Stabilization->SpindleDisruption Arrest G2/M Phase Arrest SpindleDisruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: The anti-mitotic action of Paclitaxel.
The 1,8-Naphthyridine Scaffold: A Versatile Anticancer Core

The 1,8-naphthyridine ring system is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of anticancer activities. [2][11]Their mechanisms are diverse and can include the inhibition of topoisomerase II, induction of apoptosis, cell cycle arrest, and modulation of various protein kinases. [1][12][13]Some derivatives have shown potent cytotoxic effects against various cancer cell lines, with several compounds advancing to clinical trials. [12][13]The specific mechanism of 3-ethyl-2-methyl-1,8-naphthyridine is unknown and is the central question to be addressed by the screening protocol outlined below. Its structural features suggest potential for interaction with biological targets through hydrogen bonding and π-stacking interactions. [14]

Section 2: Comparative In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's cytotoxicity. It represents the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

Baseline Cytotoxicity of Standard Chemotherapeutics

The IC50 values for standard drugs can vary significantly between cell lines and even between experiments due to differing methodologies and cell culture conditions. [15][16]The following table provides a summary of representative IC50 values from published literature to serve as a general benchmark.

Compound Cell Line Cancer Type Reported IC50 (µM) Reference(s)
Cisplatin A2780Ovarian~1 - 10[17]
MIA PaCa-2Pancreatic~7.36[18]
HeLaCervicalHighly Variable[15]
Doxorubicin MCF-7Breast~2.5[19]
A549Lung~1.5[20]
HeLaCervical~1.0[20]
HepG2Liver~12.2[19]
Paclitaxel SK-BR-3Breast~0.002 - 0.007[21][22]
MDA-MB-231Breast~0.3[23]
VariousOvarian~0.0004 - 0.0034[24]

Note: These values are for illustrative purposes. It is critical for researchers to determine IC50 values for control compounds concurrently with the test compound under their specific experimental conditions.

Reported Cytotoxicity of 1,8-Naphthyridine Derivatives

To provide context for the potential potency of 3-ethyl-2-methyl-1,8-naphthyridine, the table below summarizes the cytotoxic activity of other derivatives from this class.

Derivative Class Cell Line Cancer Type Reported IC50 (µM) Reference(s)
1,8-Naphthyridine-3-carboxamideHBL-100Breast1.37[25]
1,8-Naphthyridine-3-carboxamideSW-620Colon3.0[25]
Halogenated 1,8-NaphthyridineMIAPaCaPancreatic0.41[11][26]
Halogenated 1,8-NaphthyridineK-562Leukemia0.77[11][26]
C-3'-heteroaryl derivativePA-1Ovarian0.41[11][26]

This data demonstrates that the 1,8-naphthyridine scaffold can yield compounds with potent, sub-micromolar cytotoxicity, setting a high bar for novel derivatives like 3-ethyl-2-methyl-1,8-naphthyridine.

Section 3: Experimental Protocol for Cytotoxicity Screening

This section provides a detailed, self-validating protocol for determining the IC50 value of 3-ethyl-2-methyl-1,8-naphthyridine using the MTT assay.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. [27]In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. [28]The amount of formazan produced is directly proportional to the number of metabolically active (i.e., living) cells. [29]

Experimental Design and Workflow

A robust experimental design is crucial for obtaining reliable and reproducible data. Key considerations include the selection of appropriate cell lines, drug concentration ranges, exposure times, and proper controls.

mtt_workflow Start Start: Cell Culture (Exponential Growth Phase) Seeding Cell Seeding in 96-well Plate (e.g., 5x10³ cells/well) Start->Seeding Attachment 24h Incubation (Cell Attachment) Seeding->Attachment Treatment Compound Treatment (Serial Dilutions of Test & Control Drugs) Attachment->Treatment Incubation Incubate for Exposure Period (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_add Add MTT Reagent (e.g., 10 µL of 5 mg/mL) Incubation->MTT_add Formazan_inc Incubate for 2-4 hours (Formazan Crystal Formation) MTT_add->Formazan_inc Solubilize Add Solubilization Buffer (e.g., 100 µL DMSO) Formazan_inc->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analysis Data Analysis: - Calculate % Viability - Plot Dose-Response Curve Read->Analysis End Determine IC50 Value Analysis->End

Caption: Standard workflow for an MTT-based cytotoxicity assay.
Step-by-Step Methodology

Materials and Reagents:

  • 3-ethyl-2-methyl-1,8-naphthyridine

  • Standard chemotherapeutics (Cisplatin, Doxorubicin, Paclitaxel)

  • Selected human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Trypsin-EDTA, Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells that are in an exponential growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000 to 10,000 cells/well) in 100 µL of medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth. [27]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of the test compound and each standard chemotherapeutic in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Causality Check: A logarithmic dilution series is used to efficiently cover a wide concentration range and accurately define the sigmoidal dose-response curve necessary for IC50 calculation.

    • Include "vehicle control" wells containing medium with the highest concentration of DMSO used (e.g., 0.5%) to account for any solvent-induced toxicity. [27] * Include "untreated control" wells with cells and medium only, representing 100% viability.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations.

  • Incubation:

    • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Formation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [27][29] * Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. [29] * Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization. [28]

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader. [28][29] * Calculate Percent Viability:

      • Viability % = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

      • Where Abs_sample is the absorbance of treated wells, Abs_control is the average absorbance of untreated control wells, and Abs_blank is the absorbance of medium-only wells.

    • Determine IC50: Plot Percent Viability against the logarithm of the drug concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Section 4: Synthesizing the Comparison

The ultimate goal is to generate a comparative dataset that positions the novel compound within the context of established drugs. The following table provides a template for summarizing your experimental findings.

Compound Cell Line IC50 (µM) @ 48h Potency vs. Doxorubicin Notes
3-Ethyl-2-Methyl-1,8-Naphthyridine MCF-7[Experimental Value][Calculate Ratio][Observe any unique morphological changes]
A549[Experimental Value][Calculate Ratio]
Doxorubicin (Positive Control) MCF-7[Experimental Value]1.0 (Reference)
A549[Experimental Value]1.0 (Reference)
Cisplatin (Positive Control) MCF-7[Experimental Value][Calculate Ratio]
A549[Experimental Value][Calculate Ratio]
Paclitaxel (Positive Control) MCF-7[Experimental Value][Calculate Ratio]
A549[Experimental Value][Calculate Ratio]

By generating this data, researchers can objectively assess the cytotoxic potential of 3-ethyl-2-methyl-1,8-naphthyridine. A potent and selective compound would exhibit low micromolar or nanomolar IC50 values against cancer cell lines, providing a strong rationale for further investigation into its mechanism of action and preclinical development.

References

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]

  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351-1371. [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677-2681. [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1, 8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(4), 934-941. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]

  • Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews Drug discovery, 4(4), 307-320. [Link]

  • Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Creative Biolabs ADC. [Link]

  • Ahmed, N., Abuzahra, M. M., & Zaghary, W. A. (2023). Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature. Egyptian Journal of Chemistry, 66(2), 1-2. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]

  • ResearchGate. (n.d.). Reported 1,8-naphthyridine derivatives as anticancer agents with FGFR inhibitory activity. [Link]

  • ResearchGate. (2016, October 28). I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?. [Link]

  • Wen, X., Wang, Y., Zhang, J., & You, J. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 128(24), 2805-2815. [Link]

  • Taylor & Francis Online. (2009, April 21). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. [Link]

  • Chulabhorn Royal Academy. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • Encyclopedia.pub. (2022, April 22). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. [Link]

  • Kim, J. E., Kim, S. J., Lee, J. H., & Kim, S. J. (2014). Doxorubicin induces cytotoxicity through upregulation of pERK-dependent ATF3. PloS one, 9(7), e101501. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Paclitaxel's Mechanism: How it Fights Cancer Cells. [Link]

  • Figshare. (2015, June 7). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [Link]

  • Zunino, F., & Capranico, G. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Cancer chemotherapy and pharmacology, 89(2), 149-158. [Link]

  • Gornas, P., Siger, A., & Jelen, H. H. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12285. [Link]

  • Liebmann, J., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1104-1109. [Link]

  • Zare, H., & Ahmadi, A. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(4), 4000. [Link]

  • Spandidos Publications. (2015, March 9). Synergy of BID with doxorubicin in the killing of cancer cells. [Link]

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., ... & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1, 8-naphthyridine-3-carboxamide derivatives. Bioorganic & medicinal chemistry letters, 17(23), 6660-6664. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2023, November 18). Paclitaxel - StatPearls. [Link]

  • Minami, M., Ando, Y., & Sasaki, Y. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Cancer chemotherapy and pharmacology, 42(6), 493-497. [Link]

  • BIO Web of Conferences. (2025). The pharmacology of paclitaxel in cancer therapy. BIO Web of Conferences, 166, 02002. [Link]

  • ResearchGate. (n.d.). IC50 of doxorubicin for human lung cancer cells. [Link]

  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. [Link]

  • ResearchGate. (n.d.). IC50 of paclitaxel in breast cancer cell lines at 570 nm. [Link]

  • Chen, K., & Zhang, J. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. OncoTargets and therapy, 9, 6581. [Link]

  • MDPI. (2024, December 20). Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. [Link]

  • Journal of Advanced Veterinary Research. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 12(3), 273-277. [Link]

  • Rantanen, V., Grenman, S., & Grénman, R. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. European journal of cancer, 31(4), 609-610. [Link]

  • KoreaMed Synapse. (n.d.). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate. [Link]

  • National Center for Biotechnology Information. (2013, December 16). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). SYNTHESIS OF SOME NEW 1, 8-NAPHTHYRIDINE DERIVATIVES UNDER ULTRASOUND IRRADIATION AND ITS CYTOTOXIC ACTIVITY AGAINST HEPG2 CELL. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 158-161. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 11(52), 32909-32918. [Link]

  • National Center for Biotechnology Information. (2022, April 14). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Semantic Scholar. (2013). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

Sources

Comparative

Binding Affinity Comparison of 1,8-Naphthyridine Based Ligands: A Technical Guide

Executive Summary 1,8-Naphthyridine derivatives represent a highly versatile class of heterocyclic pharmacophores. Their unique nitrogen-containing bicyclic core allows them to act as potent ligands across a diverse arra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,8-Naphthyridine derivatives represent a highly versatile class of heterocyclic pharmacophores. Their unique nitrogen-containing bicyclic core allows them to act as potent ligands across a diverse array of biological targets, including G-protein coupled receptors (GPCRs) and structural DNA anomalies. As researchers optimize these scaffolds for drug development and molecular probing, understanding the thermodynamic and structural drivers of their binding affinity is critical. This guide provides an objective, data-driven comparison of 1,8-naphthyridine ligands, dissecting the experimental methodologies and causality behind their target selectivity.

Target-Specific Binding Profiles & Structural Causality

Adenosine Receptors (A1 vs. A2A/A3)

Substituted 1,8-naphthyridines have been extensively developed as potent, selective antagonists for the A1 adenosine receptor subtype[1]. The binding affinity of these compounds is highly sensitive to substitutions at the 4- and 7-positions of the naphthyridine core.

  • Causality of Substitution: NMR studies and theoretical calculations reveal that 4-OH substituted derivatives preferentially adopt a tautomeric form where the oxygen is in a quinoid state and the N1 nitrogen is protonated[1]. This specific structural conformation significantly enhances affinity for A1 and A2A receptors[1]. Furthermore, introducing electron-withdrawing groups at the 7-position (e.g., chlorine) drastically improves A1 selectivity[1]. Compound 25d (7-chloronaphthyridine) exhibits a remarkable A1 affinity with a Ki​ of 0.15 nM and an A2A/A1 selectivity ratio of 670[1].

DNA Abasic Sites (Cytosine Recognition)

Beyond GPCRs, 2-amino-1,8-naphthyridines are exceptional mismatch binding ligands (MBLs) that selectively recognize cytosine opposite an apurinic/apyrimidinic (AP) site in DNA duplexes[2].

  • Causality of Substitution: The base recognition is driven by hydrogen bonding complementarity (a Donor-Donor-Acceptor surface matching cytosine) facilitated by N1 protonation at neutral pH[3]. However, the raw binding affinity is heavily modulated by the hydrophobic effect[4]. Isothermal Titration Calorimetry (ITC) data demonstrates that adding methyl groups to the naphthyridine ring effectively reduces the loss of binding entropy (likely due to the release of structured water into the bulk solvent), thereby increasing the overall binding free energy[4].

Cannabinoid Type 2 (CB2) Receptors

Recent developments have explored 1,8-naphthyridin-2-(1H)-one-3-carboxamides as fluorescent ligands for the CB2 receptor[5].

  • Causality of Substitution: Linker and fluorophore substitution at the N1-position generally results in poor fluorescent ligands, but careful optimization of the C3-position yields high-affinity tools[5]. For instance, N-ethyl morpholino derivatives show high inverse agonism and binding affinity equivalent to standard CB2 antagonists like SR144528[5].

Quantitative Binding Affinity Data

The following tables summarize the experimental binding affinities of key 1,8-naphthyridine derivatives across different targets, providing a benchmark for comparative analysis.

Table 1: Binding Affinity of 1,8-Naphthyridine Derivatives for GPCR Targets

Compound ModificationTarget ReceptorBinding Affinity ( Ki​ or pKi )Selectivity RatioReference
4-OH, 7-Chloro (Compound 25d)Bovine A1 Ki​ = 0.15 nMA2A/A1 = 670[1]
Unsubstituted 4-OHBovine A1Low nM rangeModerate[1]
N-ethyl morpholino (Compound 1)Human CB2 pKi = 7.26CB2 selective[5]
C3-linked fluorescent (Compound 32)Human CB2 pKi = 6.33CB2 selective[5]

Table 2: Thermodynamic Parameters of 2-Amino-1,8-Naphthyridines to DNA Cytosine (pH 7.0, 20°C)

LigandSubstitutionBinding Constant ( 106M−1 ) Kd​ (Approx)Entropy Contribution ( TΔSobs​ )Reference
ANDNone0.303.3 μ MHighly negative (loss)[4]
AMND7-Methyl2.7370 nMModerately negative[2],[4]
ADMND5,7-Dimethyl6.1164 nMSlightly negative[4]
ATMND5,6,7-Trimethyl19.056 nMFavorable (reduced loss)[2],[4]

Mechanistic Visualizations

G L 1,8-Naphthyridine Core P N1 Protonation (pH 7.0) L->P M Methyl Substitutions (Positions 5,6,7) L->M H Hydrogen Bonding (D-D-A to Cytosine) P->H B High-Affinity Complex (Kd = 56 nM) H->B E Reduced Entropy Loss (Water Release) M->E E->B

Mechanistic Pathway of Cytosine Recognition at DNA Abasic Sites.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating 1,8-naphthyridine binding affinities.

Protocol A: Radioligand Binding Assay (Adenosine Receptors)

Purpose: To determine the Ki​ of naphthyridine derivatives against A1/A2A receptors using competitive displacement[1]. Self-Validation/Causality: Rapid filtration is utilized to physically separate bound from free radioligand before thermodynamic equilibrium shifts. Non-specific binding is rigorously controlled using a 10 μ M excess of a known unlabeled standard (e.g., CPA for A1).

Step-by-Step Workflow:

  • Membrane Preparation: Isolate bovine brain cortical membranes (for A1) or striatal membranes (for A2A) via homogenization and differential centrifugation[1].

  • Assay Buffer Setup: Suspend membranes in 50 mM Tris-HCl buffer (pH 7.4) containing 2 IU/mL adenosine deaminase. Critical Step: This removes endogenous adenosine that could competitively skew the baseline[1].

  • Incubation: Mix 100 μ g of membrane protein with [3H] -DPCPX (radioligand for A1) and varying concentrations of the 1,8-naphthyridine test compound (0.01 nM to 10 μ M). Incubate at 25°C for 90 minutes to ensure thermodynamic equilibrium[1].

  • Separation: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to neutralize negative charges and reduce non-specific binding)[1].

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter[1].

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation. A Hill slope near 1.0 validates a single-site competitive binding model.

G A Membrane Preparation (Receptor Isolation) B Incubation (Radioligand + 1,8-Naphthyridine) A->B C Rapid Filtration (Bound/Free Separation) B->C D Scintillation Counting (Quantification) C->D E Cheng-Prusoff Analysis (Ki Determination) D->E

Radioligand Binding Assay Workflow for Adenosine Receptors.

Protocol B: Isothermal Titration Calorimetry (ITC) for DNA Binding

Purpose: To extract the complete thermodynamic profile ( ΔG , ΔH , ΔS ) of naphthyridine-DNA interactions[4]. Self-Validation/Causality: Relying solely on fluorescence Kd​ measurements can mask the enthalpic and entropic drivers of binding. ITC directly measures the heat released or absorbed, allowing researchers to definitively prove that methyl substitutions increase affinity by reducing entropy loss[4].

Step-by-Step Workflow:

  • Sample Preparation: Synthesize an 11-mer DNA duplex containing a central AP site opposite a cytosine. Dialyze both the DNA and the 1,8-naphthyridine ligand against the exact same buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to prevent heat-of-mixing artifacts[4].

  • Degassing: Degas all solutions under vacuum to prevent micro-bubble formation in the ITC cell, which causes severe baseline noise.

  • Titration Setup: Load the DNA duplex (e.g., 10 μ M) into the sample cell and the ligand (e.g., 200 μ M) into the injection syringe.

  • Injection Protocol: Perform 25-30 injections of 10 μ L ligand into the cell at 20°C, with 3-minute intervals between injections to allow the heat signal to fully return to baseline[4].

  • Control Validation: Titrate the ligand into a buffer-only cell to measure the heat of dilution. Subtract this background noise from the raw experimental data[4].

  • Thermodynamic Extraction: Fit the integrated heat data to a one-site binding model to extract the stoichiometry (N), binding constant ( Ka​ ), and enthalpy ( ΔH ). Calculate entropy ( ΔS ) via ΔG=−RTlnKa​=ΔH−TΔS [4].

References

  • A Novel Class of Highly Potent and Selective A1 Adenosine Antagonists: Structure−Affinity Profile of a Series of 1,8-Naphthyridine Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1 H )-one-3-carboxamide scaffold Source: MedChemComm - RSC Publishing URL:[Link]

  • Strong binding of naphthyridine derivatives to cytosine in an AP site-containing DNA duplex and their application to fluorescence detection of single nucleotide polymorphisms Source: Nucleic Acids Symposium Series - Oxford Academic URL:[Link]

  • Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization Source: Nucleic Acids Research - PMC URL:[Link]

  • 2-Amino-1,8-naphthyridine Dimer (ANP77), a High-Affinity Binder to the Internal Loops of C/CC and T/CC Sites in Double-Stranded DNA Source: ACS Omega - ACS Publications URL:[Link]

Sources

Validation

High-Resolution Mass Spectrometry Profiling of 3-Ethyl-2-methyl-1,8-naphthyridine: A Comparative Guide to Fragmentation Workflows

Executive Summary The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry and materials science, necessitating rigorous analytical methods for structural elucidation[1]. For derivatives like 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry and materials science, necessitating rigorous analytical methods for structural elucidation[1]. For derivatives like 3-ethyl-2-methyl-1,8-naphthyridine (C₁₁H₁₂N₂, MW: 172.23 g/mol ), mass spectrometry (MS) is the primary tool for confirming structural integrity and mapping metabolic degradation.

This guide objectively compares the performance of traditional Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) against modern Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS/MS) . By detailing the mechanistic causality behind the fragmentation patterns, we provide a self-validating framework to eliminate structural ambiguity when analyzing alkyl-substituted naphthyridines.

Mechanistic Causality in 1,8-Naphthyridine Fragmentation

Understanding the fragmentation of 3-ethyl-2-methyl-1,8-naphthyridine requires analyzing the electron-deficient nature of its fused bicyclic ring. The two nitrogen atoms at positions 1 and 8 heavily influence charge localization during ionization.

The fragmentation pattern of 3-alkyl-1,8-naphthyridines exhibits a remarkable parallel to that of 3-alkylpyridines[2]. The dominant pathways are dictated by the ionization technique:

  • Radical-Driven β-Cleavage (EI-MS): Under 70 eV electron impact, the molecule forms a radical cation [M]+∙ at m/z 172. The presence of the ethyl group at position 3 triggers a highly favorable homolytic β-cleavage. The loss of a methyl radical (15 Da) yields a resonance-stabilized naphthyridinyl-methyl cation at m/z 157, which consistently appears as the base peak[2].

  • Even-Electron Rearrangements (ESI-MS/MS): Soft ionization yields the protonated molecule [M+H]+ at m/z 173.1. Because it is an even-electron species, Collision-Induced Dissociation (CID) strongly disfavors radical loss. Instead, the ethyl group undergoes a rearrangement to expel neutral ethylene (C₂H₄, 28 Da), while higher collision energies force the contraction of the heterocyclic ring via the loss of hydrogen cyanide (HCN, 27 Da)[2].

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

The primary limitation of nominal mass GC-EI-MS is isobaric overlap. In nominal mass spectra, a fragment at m/z 145 could theoretically originate from either the loss of ethylene (C₂H₄, 28.0313 Da) from a protonated ion or the loss of hydrogen cyanide (HCN, 27.0109 Da) from a radical cation.

High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) systems equipped with a Z-spray ESI interface, acquire accurate mass centroided data[3]. This resolving power objectively outperforms EI-MS by differentiating the exact mass of the alkene loss (m/z 145.0762) from the ring cleavage (m/z 145.0888), thereby eliminating false structural assignments.

MS_Comparison cluster_EI GC-EI-MS (Nominal Mass) cluster_ESI LC-ESI-HRMS/MS (Exact Mass) M 3-Ethyl-2-methyl-1,8-naphthyridine Precursor (MW: 172.23) EI_Ion [M]⁺• m/z 172 Radical Cation M->EI_Ion 70 eV ESI_Ion [M+H]⁺ m/z 173.1073 Protonated Ion M->ESI_Ion ESI (+) EI_Frag1 [M-CH3]⁺ m/z 157 β-Cleavage EI_Ion->EI_Frag1 Spontaneous EI_Frag2 [M-HCN]⁺• m/z 145 Ring Cleavage EI_Ion->EI_Frag2 Spontaneous ESI_Frag1 [M+H-C2H4]⁺ m/z 145.0762 Alkene Loss ESI_Ion->ESI_Frag1 CID >30 eV ESI_Frag2 [M+H-HCN]⁺ m/z 146.0964 Ring Contraction ESI_Ion->ESI_Frag2 CID >40 eV

Fig 1: Comparative MS fragmentation pathways for 3-ethyl-2-methyl-1,8-naphthyridine.

Quantitative Data Presentation

The following matrix summarizes the diagnostic ions used to validate the structure of 3-ethyl-2-methyl-1,8-naphthyridine across both platforms.

Table 1: Comparative Fragmentation Matrix for 3-Ethyl-2-methyl-1,8-naphthyridine

Fragment IonExact Mass (m/z)Dominant PlatformRelative AbundanceMechanistic Origin
[M+H]⁺ 173.1073LC-ESI-HRMS100% (Low CE)Protonation of naphthyridine core
[M]⁺• 172.0995GC-EI-MS45%Radical cation formation (70 eV)
[M-CH₃]⁺ 157.0760GC-EI-MS100% (Base Peak)β-cleavage of the C3-ethyl group
[M+H-C₂H₄]⁺ 145.0762LC-ESI-HRMS65% (High CE)Alkene loss via rearrangement
[M-HCN]⁺• 145.0888GC-EI-MS15%Pyridine ring cleavage
[M+H-HCN]⁺ 146.0964LC-ESI-HRMS25% (High CE)Contraction of the protonated core

Self-Validating Experimental Protocol: LC-ESI-QTOF MS

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal self-validation steps to characterize 1,8-naphthyridines[1].

Phase 1: System Suitability & Calibration
  • Mass Calibration: Infuse a sodium formate solution (or reserpine standard) to calibrate the Q-TOF mass analyzer[3].

    • Causality: Ensures mass accuracy is locked within < 2 ppm, which is strictly required to distinguish isobaric fragments (e.g., distinguishing C₂H₄ loss from HCN loss).

  • Blank Injection Validation: Execute a solvent blank run (Methanol/Water 50:50) prior to the sample.

    • Causality: Self-validates the system by ruling out column carryover from previous basic analytes, ensuring that the m/z 173.1 peak is exclusively from the current injection.

Phase 2: Sample Preparation
  • Analyte Dilution: Prepare a 1 µg/mL solution of 3-ethyl-2-methyl-1,8-naphthyridine in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, ensuring complete ionization to [M+H]+ (m/z 173.1073) in positive ESI mode, while methanol enhances the desolvation efficiency of the basic naphthyridine core.

Phase 3: Chromatographic Separation
  • Gradient Elution: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: H₂O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: Retains the relatively polar heterocyclic core while separating it from potential synthetic byproducts or structural isomers (such as 2-ethyl-3-methyl-1,8-naphthyridine).

Phase 4: Data Acquisition (CID)
  • Data-Dependent MS/MS (ddMS2): Set the precursor isolation window to 1.0 m/z. Apply a stepped Collision Energy (CE) of 15 eV, 30 eV, and 45 eV.

    • Causality: A low CE (15 eV) preserves the intact [M+H]+ ion for exact mass confirmation. Higher kinetic energies (30–45 eV) are required to overcome the stability of the aromatic system, inducing the signature alkene loss and subsequent ring-opening (HCN loss).

References

  • Source: SciELO (Journal of the Mexican Chemical Society)
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Comparative

HPLC retention time validation for 3-ethyl-2-methyl-1,8-naphthyridine

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with basic nitrogen-containing heterocycles. 3-Ethyl-2-methyl-1,8-naphthyridine is a privileged scaffold in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with basic nitrogen-containing heterocycles. 3-Ethyl-2-methyl-1,8-naphthyridine is a privileged scaffold in medicinal chemistry, but its dual basic nitrogen atoms present significant challenges in reversed-phase high-performance liquid chromatography (RP-HPLC).

The primary issues—retention time (Rt) drift and severe peak tailing—compromise quantitative accuracy and reproducibility. This guide objectively compares column chemistries and mobile phase strategies to establish a self-validating, ICH Q2(R2) compliant method for the robust analysis of this compound.

Mechanistic Insight: The Causality of Peak Tailing

In reversed-phase systems, analyte retention should ideally be governed solely by hydrophobic partitioning between the mobile phase and the stationary phase[1]. However, 1,8-naphthyridines possess nitrogen atoms that act as strong Lewis bases.

When analyzed on traditional silica-based columns at a mid-range pH (pH 4.0–7.0), the residual surface silanol groups (Si-OH) on the stationary phase dissociate into negatively charged silanoxide ions (Si-O⁻)[2]. The protonated naphthyridine molecules undergo a secondary ion-exchange interaction with these ionized silanols. Because this ion-exchange kinetic process is slower and energetically distinct from hydrophobic partitioning, a portion of the analyte molecules is retained longer on the column. This manifests chromatographically as an asymmetric peak with a stretched trailing edge (peak tailing) and run-to-run retention time instability[1].

To eliminate this, we must either suppress silanol ionization by lowering the mobile phase pH below 3.0, or utilize base-deactivated stationary phases (Type B high-purity silica) that physically shield the silica matrix from the analyte[3].

G A 3-Ethyl-2-methyl-1,8-naphthyridine (Basic Nitrogenous Heterocycle) B Standard Silica (Type A) Mid-pH (pH 4-7) A->B Analyzed via C Base-Deactivated Silica (Type B) Low-pH (pH < 3) A->C Analyzed via D Ionized Silanols (Si-O⁻) Secondary Ion-Exchange B->D Triggers E Protonated Silanols (Si-OH) Pure Hydrophobic Partitioning C->E Ensures F Peak Tailing (As > 2.0) Retention Time Drift D->F Causes G Symmetrical Peaks (As < 1.2) Stable Retention Time E->G Achieves

Mechanistic workflow of silanol interactions and their effect on 1,8-naphthyridine retention.

Comparative Performance Guide: Column and Mobile Phase Selection

To validate the optimal system, we compared three distinct chromatographic approaches for the analysis of 3-ethyl-2-methyl-1,8-naphthyridine.

  • Standard C18 (Type A Silica, Non-Endcapped) : Prone to high silanol activity. Used with a neutral phosphate buffer, this system represents the "worst-case scenario" for basic analytes.

  • Base-Deactivated C18 (Type B Silica, Fully Endcapped) : Manufactured with high-purity silica and subjected to secondary bonding to cap residual silanols. Used with a low-pH mobile phase (0.1% TFA) to fully protonate any remaining silanols[3].

  • Pentafluorophenyl (PFP) Phase : Offers orthogonal retention mechanisms (π-π interactions, dipole-dipole, and hydrogen bonding). PFP columns excel at retaining and separating aromatic nitrogenous compounds without relying solely on hydrophobicity, yielding superior peak shapes for 1,8-naphthyridines when paired with Formic Acid[4].

Data Presentation: Comparative Chromatographic Metrics

The following table summarizes the experimental performance of each system. The target criteria are based on USP <621> guidelines: USP Tailing Factor (As) ≤ 1.5, Retention Time RSD ≤ 1.0%, and Theoretical Plates (N) ≥ 10,000[5].

Column ChemistryMobile Phase CompositionUSP Tailing Factor (As)Retention Time RSD (%)Theoretical Plates (N)System Suitability
Standard C18 (5 µm)20 mM Phosphate (pH 6.8) / ACN2.451.85%4,500FAIL
Standard C18 (5 µm)0.1% TFA (pH 2.1) / ACN1.650.95%7,200MARGINAL
Base-Deactivated C18 (3 µm)0.1% TFA (pH 2.1) / ACN1.150.25%12,500PASS
PFP Core-Shell (2.6 µm)0.1% Formic Acid / ACN1.080.18%14,200PASS (Optimal)

Experimental Protocol: Self-Validating Retention Time Workflow

To ensure trustworthiness and reproducibility, the following step-by-step protocol outlines a self-validating system for retention time validation, adhering to ICH Q2(R2) and USP <621> standards[5][6].

Step 1: Mobile Phase and Sample Preparation

  • Prepare Mobile Phase A : Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of MS-grade Water (0.1% v/v). Filter through a 0.22 µm PTFE membrane.

  • Prepare Mobile Phase B : Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of MS-grade Acetonitrile (0.1% v/v).

  • Prepare the Standard Solution : Dissolve 10 mg of 3-ethyl-2-methyl-1,8-naphthyridine reference standard in 10 mL of Mobile Phase A to create a 1 mg/mL stock. Dilute with Mobile Phase A to a working concentration of 50 µg/mL.

Step 2: System Equilibration

  • Install a PFP Core-Shell column (100 x 4.6 mm, 2.6 µm).

  • Set the column oven temperature to 30.0°C (± 0.1°C). Causality: Strict temperature control prevents viscosity fluctuations in the mobile phase, which is a primary driver of retention time drift.

  • Purge the system with a 50:50 (A:B) isocratic blend at 1.0 mL/min for 20 column volumes until the baseline UV absorbance (at 254 nm) and system pressure are completely stable.

Step 3: System Suitability Testing (SST) - The Self-Validating Check

  • Inject 5 µL of the working standard solution.

  • Perform six consecutive replicate injections.

  • Self-Validation Logic : Program your Chromatography Data System (CDS) to automatically calculate the USP Tailing Factor (As) and Retention Time (Rt) RSD. The sequence must be programmed to automatically halt and abort sample analysis if As > 1.5 or if the Rt RSD > 1.0%[5].

Step 4: Robustness Validation (ICH Q2) To prove the method's resilience against minor daily variations, perform deliberate alterations to the optimized parameters[6]:

  • Flow Rate Variation : Inject standards at 0.9 mL/min and 1.1 mL/min. Verify that the Rt shift is mathematically predictable and As remains ≤ 1.5.

  • pH Variation : Adjust Mobile Phase A to pH 2.5 and pH 3.0 using ammonium formate. Record the impact on retention time.

  • Column Temperature Variation : Test at 25°C and 35°C.

  • Acceptance Criteria : A robust method will maintain an Rt RSD of ≤ 2.0% across all deliberate variations, ensuring compliance with updated USP <621> method transfer and adjustment allowances[7].

References

  • Title : Peak Tailing in HPLC | Source : Element Lab Solutions | URL : [Link][1]

  • Title : What Causes Peak Tailing in HPLC? | Source : Chrom Tech, Inc. | URL : [Link][2]

  • Title : Base-Deactivated HPLC Column? Understanding Silanol Activity | Source : MicroSolv Technology | URL :[Link][3]

  • Title : Understanding the Latest Revisions to USP <621> | Source : Agilent Technologies | URL : [Link][7]

  • Title : ICH Q2 (R1): Validation of analytical procedures: Text and methodology | Source : European Medicines Agency / ResearchGate | URL :[Link][6]

Sources

Safety & Regulatory Compliance

Safety

3-Ethyl-2-methyl-1,8-naphthyridine proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling, operational integrity, and environmentally responsible disposal of heterocyclic compounds is paramount. 3-Ethyl-2-methyl-1,8-naphthyridine (CAS: 58309-24-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling, operational integrity, and environmentally responsible disposal of heterocyclic compounds is paramount. 3-Ethyl-2-methyl-1,8-naphthyridine (CAS: 58309-24-3) is a bicyclic diazine derivative widely utilized as a building block in medicinal chemistry and materials science[1].

However, the unique electronic properties that make it synthetically valuable also dictate stringent safety and disposal protocols. Nitrogen heterocycles are highly recalcitrant to standard environmental biodegradation and can form toxic polycyclic aromatic nitrogen heterocycles (PANHs) if improperly discarded[2].

This guide provides a comprehensive, self-validating framework for the operational handling and cradle-to-grave disposal of 3-ethyl-2-methyl-1,8-naphthyridine.

Physicochemical Profile and Hazard Causality

To design an effective safety protocol, we must first understand the molecular causality behind the hazards. The 1,8-naphthyridine core features two nitrogen atoms at the 1 and 8 positions, creating a highly electron-deficient aromatic system[1][3].

  • Biological Causality: The molecule's ability to act as a hydrogen-bond acceptor and potential bidentate ligand allows it to interact strongly with biological nucleophiles and metalloenzymes. This manifests as acute oral toxicity (H302), severe eye/skin irritation (H315, H319), and respiratory tract irritation (H335)[4].

  • Environmental Causality: The robust C=N aromatic bonds resist natural oxidative degradation. If introduced into aqueous waste streams, these compounds persist and can undergo secondary reactions with environmental ammonia/carbonyls to form persistent, light-absorbing secondary pollutants (brown carbon) and genotoxic PANHs[2][5].

Quantitative Hazard Metrics

All quantitative data regarding the physical and hazard profile of 3-ethyl-2-methyl-1,8-naphthyridine and its structural analogs are summarized below.

ParameterValue / ClassificationOperational Implication
Molecular Weight 200.24 g/mol [1]Readily forms fine particulate dust; severe inhalation hazard.
Molecular Formula C₁₂H₁₂N₂[1]High nitrogen content dictates specific incineration requirements.
GHS Hazard Codes H302, H315, H319, H335[4]Mandates localized exhaust ventilation and nitrile barrier PPE.
Environmental Fate Recalcitrant N-heterocycle[2]Strictly prohibited from aqueous drain disposal.
Destruction Method High-Temp Incineration[2]Requires segregation into non-halogenated organic waste.

Operational Safety and Handling Protocols

To prevent exposure, handling must follow a self-validating system where containment is verified before and after the procedure.

Step-by-Step Handling Methodology:

  • Preparation & Engineering Controls: Conduct all transfers within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Barrier Protection: Don standard laboratory PPE: a closed-front lab coat, safety goggles (not safety glasses, to prevent lateral dust ingress), and double-layered nitrile gloves. Causality: Nitrile provides superior resistance to nitrogenous organics compared to latex.

  • Static Mitigation: 3-Ethyl-2-methyl-1,8-naphthyridine powder can accumulate static charge. Use an anti-static gun (zerostat) on the weighing spatula and receiving vessel prior to transfer to prevent aerosolization.

  • Self-Validation (Weighing): After transfer, wipe the exterior of the receiving vessel and the balance pan with a Kimwipe dampened with ethanol.

Spill Mitigation & Decontamination Workflow

In the event of a localized spill, immediate containment is required to prevent the spread of irritating dust[6].

Step-by-Step Spill Response:

  • Isolation: Immediately halt local ventilation (e.g., benchtop fans) that could aerosolize the powder. Evacuate non-essential personnel from the immediate 2-meter radius.

  • Containment: Do NOT use dry sweeping, which aerosolizes the compound. Gently cover the spill with an inert, slightly dampened absorbent material (e.g., sand or vermiculite dampened with water/ethanol) to suppress dust formation[6].

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a wide-mouth high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a 10% bleach solution followed by an ethanol wipe. Causality: The oxidative power of bleach assists in partially degrading the heterocycle, while ethanol solubilizes any remaining organic residue.

  • Self-Validation (UV Scanning): Pro-Tip: Many substituted naphthyridines exhibit strong fluorescence under long-wave ultraviolet light (365 nm). To validate complete decontamination, scan the spill area with a handheld UV lamp in a darkened room. The absence of fluorescent residue confirms successful cleanup.

Cradle-to-Grave Disposal Procedures

Because hydrodenitrogenation is the only industrially viable process for large-scale nitrogen removal, laboratory-scale disposal relies exclusively on high-temperature incineration[2].

DisposalWorkflow Start Waste Generation (3-Ethyl-2-methyl-1,8-naphthyridine) Decision Physical State? Start->Decision Solid Solid Waste (Powder, PPE, Silica) Decision->Solid Solid Liquid Liquid Waste (Reaction Solvents) Decision->Liquid Liquid SegSolid Double-bag in HDPE Bio-bags Solid->SegSolid SegLiq Segregate: Non-Halogenated Organic Liquid Stream Liquid->SegLiq Label Apply EPA/RCRA Hazardous Waste Labels SegSolid->Label SegLiq->Label Incinerate High-Temperature Incineration (>1000°C) Label->Incinerate

Figure 1: Cradle-to-grave disposal and segregation workflow for naphthyridine derivatives.

Waste Segregation Guidelines

Proper segregation prevents dangerous cross-reactions and ensures compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.

Waste StreamPrimary ContainmentIncompatible MaterialsDisposal Routing
Solid Waste (Silica, PPE, Vials)HDPE Bio-bags / Solid Waste DrumStrong oxidizers, concentrated acidsSolid Hazardous Waste (Incineration)
Liquid Waste (Organic Solvents)Glass or HDPE CarboyAqueous acids, peroxidesNon-Halogenated Organics
Aqueous Washings HDPE CarboyConcentrated organicsAqueous Hazardous Waste

Step-by-Step Disposal Methodology:

  • Quenching: Ensure the compound is not dissolved in highly reactive solvents. If the compound is part of a reaction mixture, quench any reactive catalysts or reagents before transferring to waste.

  • Segregation: Transfer liquid waste containing 3-ethyl-2-methyl-1,8-naphthyridine strictly into the Non-Halogenated Organic Waste stream. Causality: Mixing high-nitrogen compounds with halogenated waste can lead to the formation of highly toxic, volatile byproducts during the incineration process.

  • Containment: Store liquid waste in secondary containment trays to prevent catastrophic leaks. Keep containers tightly closed when not actively adding waste to prevent the evaporation of toxic volatile organic compounds (VOCs)[6].

  • Manifesting: Label the container clearly with the chemical name (no abbreviations), the GHS hazard pictograms (Irritant, Health Hazard), and the date of initial waste accumulation.

  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is transported to an EPA-approved facility for high-temperature incineration (>1000°C), which provides the thermal energy required to completely cleave the robust aromatic C-N bonds[2].

References

  • Buy 3-Ethyl-2-methyl-1,8-naphthyridine (EVT-14737194). EvitaChem.
  • 1,8-Naphthyridine | C8H6N2 | CID 136069. PubChem.
  • 5H-1,7-Naphthyridine-6,8-dione Safety Data Sheet. AK Scientific, Inc.
  • 1,8-Naphthyridine - Safety Data Sheet. ChemicalBook.
  • Reactive Uptake of Ammonia by Biogenic and Anthropogenic Organic Aerosols. American Chemical Society (ACS).
  • Characterization of Nitrogen-Containing Polycyclic Aromatic Heterocycles in Crude Oils and Refined Petroleum Products. ResearchGate.

Sources

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